Product packaging for Bis(methylenedithio)tetrathiafulvalene(Cat. No.:CAS No. 68550-20-9)

Bis(methylenedithio)tetrathiafulvalene

Cat. No.: B1282559
CAS No.: 68550-20-9
M. Wt: 356.7 g/mol
InChI Key: YAHVGMRXXZDSOK-UHFFFAOYSA-N
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Description

Historical Trajectory and Foundational Role of BEDT-TTF in Organic Conductors and Superconductors

The story of BEDT-TTF is part of the broader history of organic conductors that began with the discovery of organic charge-transfer complexes. A significant milestone was the synthesis of the first organic metallic conductor, TTF-TCNQ (tetrathiafulvalene-tetracyanoquinodimethane), in 1973. semanticscholar.org This discovery spurred the development of numerous TTF derivatives, leading to the synthesis of BEDT-TTF. Throughout the 1980s and 1990s, BEDT-TTF salts gained prominence with the discovery of superconductivity in salts like β-(BEDT-TTF)₂I₃. semanticscholar.orgaps.org

The unique molecular structure of BEDT-TTF, featuring a tetrathiafulvalene (B1198394) core flanked by ethylenedithio groups, facilitates strong intermolecular sulfur-sulfur interactions. ontosight.ai These interactions are crucial for forming the two-dimensional conducting networks that support a variety of electronic states. mdpi.com The diversity of molecular packing arrangements, or polymorphs (denoted by Greek letters such as α, β, κ, θ), further expanded the range of physical properties observed in these materials. mdpi.comnih.gov The κ-phase salts, in particular, have been instrumental, yielding the highest superconducting transition temperatures (Tc) for this class of materials, with some exceeding 10 K at ambient pressure. mdpi.commdpi.com This broke new ground in the search for high-temperature organic superconductors and solidified BEDT-TTF's foundational role in the field.

Overview of BEDT-TTF Radical Cation Salts and Their Diverse Electronic States

The physical properties of BEDT-TTF radical cation salts, with the general formula (BEDT-TTF)₂X where X is a monovalent anion, are highly sensitive to the anion's size and shape, as well as external pressure and temperature. nih.govuni-augsburg.de This sensitivity allows for the exploration of a rich phase diagram of competing electronic ground states. unesp.br

Key electronic states observed in BEDT-TTF salts include:

Metallic State: In many salts, the partial charge transfer and overlapping molecular orbitals lead to the formation of a conduction band, resulting in metallic behavior. aps.org

Superconducting State: Below a critical temperature (Tc), many metallic BEDT-TTF salts transition into a superconducting state. The κ-phase salts are particularly famous for this, with κ-(BEDT-TTF)₂Cu[N(CN)₂]Br and κ-(BEDT-TTF)₂Cu(NCS)₂ being benchmark examples. mdpi.comims.ac.jp The proximity of the superconducting phase to an insulating phase in the generic phase diagram is a topic of intense research. unesp.br

Mott Insulating State: Strong electron-electron Coulomb repulsion can lead to a Mott insulating state, especially in salts with a half-filled conduction band, such as the κ-phase salts where BEDT-TTF molecules form dimers. uni-augsburg.deims.ac.jp In these systems, the material is an insulator despite band theory predicting metallic behavior. unesp.br

Charge-Ordered State: In quarter-filled systems, long-range Coulomb repulsion can cause charge localization, leading to a charge-ordered insulating state where charge is not uniformly distributed among the BEDT-TTF molecules. nih.govmdpi.comtandfonline.com This phenomenon is common in θ-phase and β"-phase salts. mdpi.comresearchgate.net

Quantum Spin Liquid State: In some κ-phase salts like κ-(BEDT-TTF)₂Cu₂(CN)₃, the arrangement of BEDT-TTF dimers on a triangular lattice leads to geometric frustration of magnetic interactions. stfc.ac.ukresearchgate.net This frustration can suppress long-range magnetic ordering even at very low temperatures, giving rise to an exotic state of matter known as a quantum spin liquid. stfc.ac.ukmdpi.comacs.org

The table below summarizes the diverse electronic ground states found in selected BEDT-TTF salts.

SaltPacking TypeGround StateCritical Temperature (Tc or Tco)
β-(BEDT-TTF)₂I₃βSuperconductor~1.5 K (ambient P), ~7.4 K (1.3 kbar)
κ-(BEDT-TTF)₂Cu(NCS)₂κSuperconductor~10.4 K
κ-(BEDT-TTF)₂Cu[N(CN)₂]BrκSuperconductor~11.6 K
κ-(BEDT-TTF)₂Cu[N(CN)₂]ClκMott Insulator (AFM)T_N ≈ 25–30 K
κ-(BEDT-TTF)₂Cu₂(CN)₃κQuantum Spin LiquidCrossover at ~6 K
α-(BEDT-TTF)₂I₃αCharge-Ordered InsulatorT_CO = 135 K
θ-(BEDT-TTF)₂RbZn(SCN)₄θCharge-Ordered InsulatorT_CO = 190 K
β"-(BEDT-TTF)₄[(H₃O)Ga(C₂O₄)₃]·PhNO₂β"SuperconductorT_c ≈ 7 K

Data sourced from references unesp.brmdpi.commdpi.comuni-augsburg.deims.ac.jpmdpi.comjps.jp. T_N is the Néel temperature for antiferromagnetic ordering, and T_CO is the charge-ordering transition temperature.

Core Academic Research Challenges and Perspectives in BEDT-TTF Science

Despite decades of research, the science of BEDT-TTF continues to present significant academic challenges and exciting future perspectives.

Current Research Challenges:

Understanding High-Temperature Superconductivity: The mechanism of superconductivity in BEDT-TTF salts, particularly its relationship to the nearby Mott insulating phase, is still not fully understood. unesp.br The role of electronic correlations, spin fluctuations, and electron-phonon interactions remains a central question. uni-augsburg.de

Elucidating the Quantum Spin Liquid State: While several BEDT-TTF salts are considered candidates for the quantum spin liquid state, definitive experimental proof and a complete theoretical description are still lacking. stfc.ac.ukacs.org Probing the nature of elementary excitations in this state is a major experimental challenge.

Controlling Charge Ordering: Developing a predictive understanding of how molecular arrangement and anion choice dictate the pattern and stability of charge-ordered states is an ongoing effort. nih.govresearchgate.net Harnessing these states for potential applications, such as in memory devices, requires finer control.

Synthesis of New Materials: The synthesis of new BEDT-TTF derivatives and their charge-transfer salts with novel anions continues to be a crucial avenue for discovering new physical phenomena. mdpi.comrsc.org Creating materials with higher superconducting transition temperatures or more robust quantum spin liquid states is a primary goal.

Future Perspectives:

The versatility of BEDT-TTF-based materials positions them at the forefront of research into quantum materials. The ability to tune their electronic properties by chemical substitution or physical pressure makes them ideal platforms for studying fundamental condensed matter physics problems, such as the Mott transition and the interplay between different ordered states. rsc.orgunesp.br Future research may focus on creating hybrid materials that combine the electronic properties of BEDT-TTF layers with other functionalities, such as magnetism or chirality, introduced through the anion layer. nih.govmdpi.com The insights gained from studying these organic conductors also contribute to the broader goal of designing and synthesizing new functional molecular materials for future electronic technologies. ontosight.ai

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H4S8 B1282559 Bis(methylenedithio)tetrathiafulvalene CAS No. 68550-20-9

Properties

IUPAC Name

5-([1,3]dithiolo[4,5-d][1,3]dithiol-5-ylidene)-[1,3]dithiolo[4,5-d][1,3]dithiole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4S8/c1-9-3-4(10-1)14-7(13-3)8-15-5-6(16-8)12-2-11-5/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAHVGMRXXZDSOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1SC2=C(S1)SC(=C3SC4=C(S3)SCS4)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4S8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40548138
Record name 2-(2H,5H-[1,3]Dithiolo[4,5-d][1,3]dithiol-2-ylidene)-2H,5H-[1,3]dithiolo[4,5-d][1,3]dithiole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40548138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68550-20-9
Record name 2-(2H,5H-[1,3]Dithiolo[4,5-d][1,3]dithiol-2-ylidene)-2H,5H-[1,3]dithiolo[4,5-d][1,3]dithiole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40548138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies and Molecular Engineering of Bedt Ttf Derivatives

Methodologies for the Preparation of Substituted BEDT-TTF Derivatives

The synthesis of substituted BEDT-TTF derivatives is pivotal for creating bifunctional materials and introducing novel properties. journaldephysique.orgjournaldephysique.org A range of methodologies has been developed to introduce various functional groups onto the BEDT-TTF core.

Two primary synthetic routes have been established for preparing BEDT-TTF derivatives. mdpi.com The first route proceeds via the dithiolate, which is accessible from carbon disulfide and sodium. This intermediate undergoes double substitutions with dihalides or cyclic sulfate (B86663) esters to form a bicyclic thione. mdpi.com The second, and more versatile, approach involves the use of 1,3-dithiole-2,4,5-trithione. mdpi.comjournaldephysique.orgjournaldephysique.org This compound reacts with alkenes through a [4+2] cycloaddition to yield the corresponding 5,6-dihydro-1,3-dithiolo[4,5-b]1,4-dithiin-2-thione. rsc.org

Regardless of the initial route, the synthesis is typically completed by converting the resulting thione into its corresponding oxo derivative using mercuric acetate. mdpi.comjournaldephysique.org This oxo compound can then undergo a homo-coupling reaction in the presence of triethyl or trimethyl phosphite (B83602) to yield a symmetrically substituted BEDT-TTF derivative. mdpi.com To create unsymmetrical derivatives, a cross-coupling reaction is performed between an oxo compound and a different thione. mdpi.com

This modular approach allows for the introduction of a wide array of substituents. For instance, derivatives with hydroxy- and amino-functionalized side chains have been prepared, often with the functional group in a protected form during the synthesis. journaldephysique.orgjournaldephysique.org Subsequent deprotection allows for further chemical transformations, such as the attachment of pyridine (B92270) or 2,2'-bipyridine (B1663995) units for binding magnetic metal ions, or electropolymerizable groups like thiophenes and pyrroles. journaldephysique.orgjournaldephysique.org

Another powerful technique for the functionalization of the broader tetrathiafulvalene (B1198394) (TTF) scaffold involves direct metalation using magnesium or zinc 2,2,6,6-tetramethylpiperidyl (TMP) bases. nih.govacs.org This method allows for the selective and stepwise introduction of substituents, providing access to mono-, di-, tri-, and even tetra-functionalized TTF derivatives under mild conditions that tolerate sensitive functional groups. nih.gov This strategy facilitates the fine-tuning of the molecule's optical properties and energy levels. nih.gov

Table 1: Synthetic Methodologies for Substituted BEDT-TTF Derivatives

Starting Material/Intermediate Key Reagent(s) Type of Reaction Resulting Derivative Reference(s)
1,3-dithiole-2,4,5-trithione Alkenes [4+2] Cycloaddition Substituted 5,6-dihydro-1,3-dithiolo[4,5-b]1,4-dithiin-2-thione mdpi.comjournaldephysique.orgjournaldephysique.orgrsc.org
2-thioxo-1,3-dithiole-4,5-dithiolate Dihalides/Cyclic sulfate esters Nucleophilic Substitution Substituted bicyclic thione mdpi.comjournaldephysique.org
Substituted thione Mercuric acetate Thione-to-Oxo Conversion Substituted oxo compound mdpi.comjournaldephysique.org
Substituted oxo compound Triethyl/Trimethyl phosphite Homo-coupling Symmetrically substituted BEDT-TTF mdpi.com
Substituted oxo + different thione Triethyl/Trimethyl phosphite Cross-coupling Unsymmetrically substituted BEDT-TTF mdpi.com
Tetrathiafulvalene (TTF) Mg- or Zn-TMP-bases Direct Metalation/Functionalization Mono-, di-, tri-, and tetra-substituted TTF nih.govacs.org
N-Boc-allylamine + trithione 1. Cycloaddition 2. S/O exchange 3. Coupling 4. Deprotection Multi-step synthesis Amino-substituted BEDT-TTF (AMET) journaldephysique.org

Synthesis and Stereochemical Control of Enantiopure and Chiral BEDT-TTF Analogues

The introduction of chirality into the BEDT-TTF framework has opened avenues for developing chiral conducting systems and exploring phenomena like magneto-chiral anisotropy. rsc.orgbeilstein-journals.orgnih.gov The synthesis of enantiopure and chiral BEDT-TTF analogues requires careful stereochemical control.

A significant focus has been on preparing derivatives with stereogenic centers in the peripheral ethylenedithio rings. rsc.org The synthetic procedures often have important stereochemical consequences that need to be managed. rsc.org For example, the synthesis of enantiopure BEDT-TTF-acetamide derivatives bearing a chiral substituent on the nitrogen atom has been reported, resulting in molecules with two stereogenic centers. rsc.orgworktribe.com

One successful strategy for creating chiral donors involves the use of chiral starting materials. For instance, enantiopure vic-bis(hydroxymethyl)-BEDT-TTF has been synthesized starting from chiral precursors. beilstein-journals.orgnih.gov The synthesis of racemic trans-vic-(hydroxymethyl)(methyl)-BEDT-TTF was achieved via a Diels-Alder cycloaddition between a trans-alkene and the trithione, which yields a mixture of (S,S) and (R,R) enantiomers. beilstein-journals.orgnih.gov The separation of enantiomers or the use of enantiopure starting alkenes is key to obtaining the final enantiopure product.

The synthesis of a single diastereomer of tetrakis(hydroxymethyl)BEDT-TTF was accomplished through the careful selection of protecting groups, which facilitated the separation of homo- and hetero-coupled products. rsc.org The cycloaddition of the trithione with an enantiopure alkene derived from D-mannitol yielded two separable diastereomeric thiones, which could then be converted into enantiomeric BEDT-TTF derivatives. rsc.org

These synthetic efforts have made a variety of functionalized BEDT-TTF derivatives available in both racemic and enantiopure forms, which is crucial for preparing multifunctional materials. rsc.org

Table 2: Examples of Chiral and Enantiopure BEDT-TTF Derivatives

Derivative Name Chiral Feature Synthetic Approach Key Precursor(s) Reference(s)
Enantiopure BEDT-TTF-acetamide Two stereogenic centers, chiral substituent on nitrogen Attachment of chiral amine to BEDT-TTF-acetic acid Enantiopure (BEDT-TTF)-acetamide, chiral amines (e.g., NCHMeR) rsc.orgworktribe.com
(S,S)- and (R,R)-trans-vic-Bis(hydroxymethyl)-BEDT-TTF Two stereogenic centers from hydroxymethyl groups Diels-Alder with chiral alkene, followed by coupling and deprotection Enantiopure trans-alkene diol beilstein-journals.orgnih.govbeilstein-journals.org
Racemic trans-vic-(hydroxymethyl)(methyl)-BEDT-TTF Two stereogenic centers Diels-Alder with trans-alkene, yielding a racemic mixture trans-3-Methylbut-3-en-1-ol beilstein-journals.orgnih.gov
Tetrakis(hydroxymethyl)BEDT-TTF (single diastereomer) Multiple stereogenic centers Cycloaddition with enantiopure alkene, separation of diastereomers Enantiopure alkene from D-mannitol rsc.org

Rational Functionalization of BEDT-TTF for Tunable Electronic and Structural Properties

The functionalization of the BEDT-TTF molecule is a powerful tool for tuning its electronic and structural properties, which in turn dictates the characteristics of the resulting materials. rsc.org By introducing specific functional groups, chemists can influence intermolecular interactions, modify redox potentials, and control the solid-state packing of the molecules.

A key strategy is the introduction of groups capable of forming hydrogen bonds, such as hydroxyl (-OH) or amide (-CONH-) groups. rsc.orgrsc.orgnih.gov Hydrogen bonding can provide an additional level of control over the crystal structure of the radical cation salts, influencing the arrangement of both the donor molecules and the counter-anions. rsc.orgrsc.org For example, incorporating hydroxymethyl groups into the BEDT-TTF core has been explored to promote intermolecular hydrogen bonds, which can improve the order in the crystalline state and facilitate the growth of high-quality chiral crystals. beilstein-journals.orgnih.gov

The introduction of alkyl chains can be used to increase the solubility of BEDT-TTF, which is notoriously low. mdpi.com This modification is crucial for the solution-based processing of these materials. For instance, BEDT-TTF derivatives with n-heptyl or n-butyl side chains have been synthesized to this end. mdpi.com

Furthermore, functional groups can be introduced to attach other molecular systems, leading to multifunctional materials. rsc.org Amino and carboxyl functionalities, for example, allow for the covalent linking of BEDT-TTF to other units, potentially combining conductivity with other properties like magnetism or photoactivity. rsc.org The attachment of metal-binding side chains, such as an iminodiacetate (B1231623) group, allows for the creation of hybrid materials where the conducting properties of the BEDT-TTF network can interact with the magnetic properties of coordinated metal ions. mdpi.com

The electronic properties of the TTF core can be fine-tuned by the introduction of electron-donating or electron-withdrawing groups. nih.gov This allows for precise control over the redox potentials of the molecule, which is a critical parameter for the formation of charge-transfer salts with desired stoichiometries and electronic states. nih.gov

Principles of Molecular Design for Tailored BEDT-TTF Based Functional Materials

The design of functional materials based on BEDT-TTF derivatives is guided by a set of principles aimed at controlling the solid-state structure and, consequently, the material's properties. liverpool.ac.uk The ultimate goal is to create specific arrangements of the donor molecules in the crystal lattice, as the packing motif (e.g., α, β, κ-phases) is directly correlated with the electronic behavior, such as metallic conductivity or superconductivity. mdpi.commdpi.com

A primary design principle is the use of non-covalent interactions to direct the self-assembly of the molecules. As mentioned, hydrogen bonding is a powerful tool for this purpose. rsc.orgnih.gov By strategically placing hydrogen-bond donors and acceptors on the BEDT-TTF periphery, it is possible to enforce specific packing arrangements and create robust supramolecular architectures. nih.gov Halogen-halogen interactions can also serve as an additional tool for designing solid-state structures. rsc.org

Another key principle is the control of molecular shape and steric hindrance. The size and conformation of the substituents can influence the intermolecular S···S contacts, which are crucial for charge transport in these materials. nih.gov Bulky substituents can be used to prevent overly dense packing and to favor specific two-dimensional arrangements that are often associated with interesting electronic properties. ossila.com

The extension of π-conjugation is another design strategy. nih.gov By fusing aromatic rings or adding vinyl moieties to the BEDT-TTF core, the π-system can be enlarged, which generally leads to a decrease in the on-site Coulomb repulsion and can enhance intermolecular orbital overlap, favoring metallic behavior. nih.gov

Finally, the concept of creating multifunctional or hybrid materials involves designing BEDT-TTF derivatives that incorporate distinct functional units. rsc.org This requires synthetic strategies that allow for the integration of, for example, a magnetic component with the conducting BEDT-TTF network. The challenge lies in ensuring that the different molecular components can express their respective functions without interfering with each other. This often involves the use of flexible linkers or carefully designed steric separation. The increasing availability of diverse functionalized BEDT-TTF derivatives provides the building blocks for the continued exploration of these design principles. rsc.org

Electronic Structure Theory and Band Structure Engineering of Bedt Ttf Systems

Theoretical Band Structure Analysis for Various BEDT-TTF Polymorphs

The electronic properties of BEDT-TTF salts are highly dependent on the specific arrangement of the donor molecules, leading to the existence of various polymorphs with distinct band structures. Theoretical analysis has been instrumental in understanding the electronic behavior of these different phases.

For example, the band structure of α-(BEDT-TTF)₂I₃ is predicted to be that of a semimetal with small electron and hole pockets above its metal-insulator transition temperature. researchgate.net Below this transition, a band gap opens, consistent with its insulating behavior. researchgate.net In contrast, both β-(BEDT-TTF)₂I₃ and κ-(BEDT-TTF)₂I₃ are metallic. aps.org The κ-phase materials, in particular, have been extensively studied due to their relatively high superconducting transition temperatures. semanticscholar.org

The effect of chemical pressure, achieved by substituting the anion, on the band structure has also been investigated. In κ-(BEDT-TTF)₂X salts, where X is a monovalent anion, changing the anion can tune the electronic properties from a Mott insulator to a superconductor. semanticscholar.org First-principles calculations on κ-(BEDT-TTF)₂I₃ and its halogen-substituted analogues (F, Br, Cl) have shown that chemical strain can induce significant changes in the band structure. aps.org Notably, in κ-(BEDT-TTF)₂F₃, topologically protected Dirac points were identified within the band structure, a consequence of the non-symmorphic nature of its crystal lattice. aps.org

Characterization and Evolution of Fermi Surfaces in BEDT-TTF Materials

The Fermi surface, which separates occupied and unoccupied electron states in momentum space, is a critical concept for understanding the electronic properties of metals. In the quasi-two-dimensional BEDT-TTF conductors, the topology of the Fermi surface dictates their transport and magnetic properties.

Experimental techniques such as Shubnikov-de Haas and de Haas-van Alphen oscillations, as well as angle-dependent magnetoresistance oscillations (AMRO), have been used to map the Fermi surfaces of various BEDT-TTF salts. riken.jpmdpi.commdpi.comresearchgate.net These experimental results are often compared with theoretical calculations to gain a comprehensive understanding.

In the organic superconductor β″-(BEDT-TTF)₂SF₅CH₂CF₂SO₃, the Fermi surface was found to consist of two small pockets: a deformed square hole pocket and an elliptic electron pocket, both with the same area. mdpi.com The low-temperature Fermi surface of α-(BEDT-TTF)₂TCNQ consists of two highly anisotropic quasi-two-dimensional pockets. riken.jp In contrast, a related salt with a small amount of F₁-TCNQ substitution exhibits only a pair of quasi-one-dimensional Fermi surfaces originating from the BEDT-TTF layers. riken.jp This highlights the sensitivity of the Fermi surface topology to subtle chemical modifications.

The following table summarizes the Fermi surface characteristics of selected BEDT-TTF salts:

SaltFermi Surface TopologyExperimental Technique
β″-(BEDT-TTF)₂SF₅CH₂CF₂SO₃ Deformed square hole pocket and elliptic electron pocketAMRO
α-(BEDT-TTF)₂TCNQ Two anisotropic quasi-two-dimensional pocketsMagnetooptical measurements
κ-(BEDT-TTF)₂KHg(SCN)₄ Corresponds to ~16% of the first Brillouin zoneShubnikov-de Haas oscillations
θ-(BEDT-TTF)₂I₃ Corresponds to ~50.4% and ~8.8% of the first Brillouin zonede Haas-van Alphen oscillations
β″-(BEDT-TTF)₂AuBr₂ Two small pockets corresponding to ~0.6% and ~2.9% of the first Brillouin zonede Haas-van Alphen oscillations

This table presents a summary of the Fermi surface characteristics for a selection of BEDT-TTF salts as determined by various experimental techniques. riken.jpmdpi.comresearchgate.net

Tight-Binding Model Formulations for BEDT-TTF Conductors

The tight-binding model provides a simplified yet powerful framework for describing the electronic band structure of solids. aps.org It is based on the idea that electrons are tightly bound to their respective atoms or molecules and that their wave functions can be approximated by a linear combination of atomic or molecular orbitals. aps.org This approach has been extensively used to model the electronic properties of BEDT-TTF conductors.

In the context of BEDT-TTF salts, the tight-binding model considers the hopping of electrons between the highest occupied molecular orbitals (HOMOs) of neighboring BEDT-TTF molecules. The parameters of the model, known as transfer integrals (or hopping parameters), represent the strength of these interactions and are crucial for determining the band structure and Fermi surface. These parameters can be estimated from extended Hückel calculations or fitted to results from first-principles calculations. nih.govmdpi.com

The tight-binding model has been successfully applied to explain the metallic and semiconducting behavior of different BEDT-TTF salts. aps.org For instance, in β″-phase salts, the largest transfer integrals are found perpendicular to the stacking direction of the BEDT-TTF molecules, leading to a quasi-two-dimensional electronic structure. aps.org The model has also been used to understand the charge-ordered ground states in some β″-(BEDT-TTF)₂SF₅RSO₃ compounds. aps.org

Molecular Orbital Theory and Electron Density Distribution in BEDT-TTF Donor Molecules

Molecular orbital (MO) theory provides a framework for understanding the electronic structure and bonding within a molecule. ossila.comwikipedia.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important as they are the frontier orbitals that govern the molecule's chemical reactivity and electronic properties. ossila.comwikipedia.org

For the BEDT-TTF molecule, the HOMO is of π-character and is primarily localized on the central tetrathiafulvalene (B1198394) core, which is rich in sulfur atoms. academie-sciences.frrgnpublications.com This delocalized π-system is responsible for the electrical conductivity in BEDT-TTF salts. Upon oxidation in a charge-transfer salt, electrons are removed from the HOMO, leading to a partially filled band that can support electrical conduction.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter that influences the optical and electronic properties of the molecule. wikipedia.org Theoretical calculations, such as those based on DFT, can provide detailed information about the energies and spatial distribution of the HOMO and LUMO. researchgate.net These calculations have shown that the electron density in the HOMO is concentrated on the sulfur and central carbon atoms of the TTF core, which facilitates the intermolecular interactions that are essential for charge transport in the solid state. rgnpublications.com The analysis of the electron density distribution provides a visual representation of the bonding and charge accumulation within the molecule, offering insights into its conductive properties. rgnpublications.com

Investigations of Electron-Phonon Coupling in BEDT-TTF Salts

The interaction between electrons and lattice vibrations (phonons) is a crucial factor in determining the electronic properties of molecular conductors like those based on Bis(methylenedithio)tetrathiafulvalene (BEDT-TTF). This electron-phonon coupling is considered a primary mechanism driving superconductivity in these materials, in line with the Bardeen-Cooper-Schrieffer (BCS) theory. aps.orgumsystem.edu Investigations into this coupling involve both theoretical calculations and experimental measurements to identify which vibrational modes are most strongly coupled to the conducting electrons and to quantify the strength of this interaction.

Quantum chemical calculations have been instrumental in understanding the electronic structure and the coupling of electrons to the vibrational modes of a single BEDT-TTF molecule. aps.orgumsystem.edu Studies have shown that the molecular orbital structure near the Fermi energy can be effectively described by a tight-binding model that considers only the out-of-plane p-orbitals of the carbon and sulfur atoms in the central part of the molecule. aps.orgumsystem.edu

Theoretical analyses have identified that only a few of the totally symmetric (Ag) intramolecular vibrational modes of the BEDT-TTF molecule couple strongly to the electron states. aps.orgumsystem.edu This strong coupling leads to a noticeable renormalization of the phonon frequencies. First-principles calculations have been employed to analyze the vibrational dynamics of the BEDT-TTF molecule in various ionization states, revealing that the ionization process significantly affects the frequencies and intensities of certain "charge sensitive modes". researchgate.net For instance, a dramatic increase in the infrared intensity of an antisymmetric C=C stretching mode is predicted upon the removal of a single electron, a finding that helps interpret spectral changes observed during charge-ordering processes in BEDT-TTF salts. researchgate.net

Experimental verification of these theoretical predictions is essential. Techniques such as Raman and infrared spectroscopy, as well as point-contact spectroscopy (tunneling measurements), have provided direct evidence and quantitative data on electron-phonon coupling. arxiv.orgd-nb.info Point-contact measurements on β-(BEDT-TTF)2I3 have been used to determine the Eliashberg function, α²(ω)F(ω), which describes the coupling of electrons to phonons at different frequencies (ω). d-nb.info These experiments have revealed distinct peaks in the Eliashberg function, indicating very strong coupling to specific low-frequency phonon modes. d-nb.info For example, maxima have been observed at energies around 4 meV and 15 meV, which correlate with external (lattice) modes and I-I stretching modes observed in Raman spectra. d-nb.info A particularly sharp peak at a very low energy of 1 meV suggests the presence of a very soft phonon mode that is strongly coupled to the electrons. d-nb.info

Inelastic neutron scattering is another powerful technique used to study phonon renormalization effects. In the quantum spin liquid candidate κ-(BEDT-TTF)2Cu2(CN)3, a notable change in the peak width of a BEDT-TTF dimer breathing mode at approximately 4.7 meV was observed across the 6 K anomaly, indicating a significant change in phonon damping attributed to spin-charge coupling. researchgate.net

The table below summarizes key findings from investigations into the electron-phonon coupling in various BEDT-TTF salts, highlighting the specific vibrational modes involved and the experimentally determined coupling parameters.

BEDT-TTF Salt Experimental Method Key Findings Coupling Constant (λ) / Mode Energy
General BEDT-TTFQuantum Chemical CalculationsThree Ag symmetry vibrational modes couple strongly to electron states. aps.orgumsystem.eduλ ≈ 0.4 aps.orgarxiv.org
β-(BEDT-TTF)2I3Point-Contact SpectroscopyMaxima in the Eliashberg function α²(ω)F(ω). d-nb.info1 meV, 4 meV, 15 meV d-nb.info
κ-(BEDT-TTF)2Cu2(CN)3Inelastic Neutron ScatteringAbrupt change in phonon damping for a dimer breathing mode. researchgate.net~4.7 meV researchgate.net

These combined theoretical and experimental efforts provide a consistent picture where specific, low-frequency intramolecular and lattice vibrations in BEDT-TTF salts are strongly coupled to the conduction electrons, playing a central role in the emergence of superconductivity.

Strongly Correlated Electron Phenomena in Bedt Ttf Charge Transfer Salts

Metal-Insulator Transitions (MITs) in BEDT-TTF Compounds

A hallmark of the strong electronic correlations in BEDT-TTF salts is the occurrence of metal-insulator transitions (MITs). These transitions can be driven by several mechanisms, including charge ordering, Mott-Hubbard physics, and spin-Peierls instabilities, often leading to complex phase diagrams where different ground states compete.

In many BEDT-TTF salts with a quarter-filled band, the long-range Coulomb interaction becomes significant, leading to a phenomenon known as charge ordering (CO). mdpi.com In this state, the electronic charge, which is uniformly distributed among the BEDT-TTF molecules in the metallic phase, becomes localized and forms a periodic pattern. This charge disproportionation, where some molecules become charge-rich and others charge-poor, opens a gap at the Fermi level, driving the system into an insulating state. researchgate.net

A prime example is the α-(BEDT-TTF)₂I₃ salt, which undergoes a metal-insulator transition at 135 K due to charge ordering. researchgate.nethokudai.ac.jp Below this temperature, a significant charge disproportionation develops, with alternating charge-rich and charge-poor molecules forming a stripe-like pattern. researchgate.net Interestingly, evidence of charge disproportionation in the form of charge stripes has been observed via scanning tunneling microscopy even at room temperature, well above the transition temperature, suggesting that charge fluctuations are present in the metallic state. hokudai.ac.jp Similar charge stripe structures have been observed in other α-type salts like α-(BEDT-TTF)₂KHg(SCN)₄ and α-(BEDT-TTF)₂RbHg(SCN)₄. hokudai.ac.jp

The charge-ordered state is not limited to the α-phase. The δ'-phase salt, δ′-(BEDT-TTF)₂CF₃CF₂SO₃, also exhibits a semiconductor-semiconductor transition at 200 K, which is accompanied by charge ordering. nih.gov In this material, a horizontal stripe charge-order pattern is proposed based on structural, transport, and optical measurements. nih.govosti.gov At 100 K, the charge disproportionation is evident with charges of +0.60e and +0.40e on the two independent BEDT-TTF molecules. nih.gov Vibrational spectroscopy, particularly the splitting of charge-sensitive modes, is a powerful tool to confirm and quantify the charge ordering. nih.govacs.org

In some cases, the charge ordering can be more subtle. For instance, in θ-(BEDT-TTF)₂CsZn(SCN)₄, strong charge disproportionation develops in the "metallic" state well above the metal-insulator transition temperature of ~20 K, forming a short-range charge order that does not achieve long-range coherence down to low temperatures. scilit.com This highlights the role of charge fluctuations in the vicinity of the charge-ordered phase. The table below summarizes the charge ordering transition temperatures and characteristics for several BEDT-TTF salts.

In contrast to charge-ordering driven insulators, Mott-Hubbard insulators arise from strong on-site Coulomb repulsion (U) that penalizes the double occupancy of a molecular site by electrons. wikipedia.orgbinghamton.edu When U is significantly larger than the electronic bandwidth (W), electron hopping between sites is suppressed, leading to localization and an insulating state, even in systems with a partially filled band. wikipedia.org This is particularly relevant for strongly dimerized BEDT-TTF salts, which can be effectively described by a half-filled Hubbard model where each dimer acts as a single site. arxiv.orguq.edu.au

The κ-phase of BEDT-TTF salts provides a canonical example of Mott physics. arxiv.org For instance, κ-(BEDT-TTF)₂Cu[N(CN)₂]Cl is a Mott insulator at ambient pressure, exhibiting an antiferromagnetic ground state. aps.org Applying pressure increases the bandwidth, reducing the effective correlation strength U/W and driving the system through a Mott metal-insulator transition into a metallic and often superconducting state. arxiv.orgaps.org This transition is a key feature in the phase diagrams of these materials, highlighting the competition between localized magnetic states and itinerant electronic states. arxiv.org

The organic compound κ-(BEDT-TTF)₂Cu₂(CN)₃ is another prominent example of a Mott insulator. mdpi.com In this material, strong geometric frustration in the triangular lattice of BEDT-TTF dimers suppresses long-range magnetic order, leading to a quantum spin liquid state at low temperatures. mdpi.comaps.orgnih.gov The insulating nature is a direct consequence of the strong electronic correlations. mdpi.com The transition from a Mott insulator to a metal can be tuned by pressure, which modifies the intermolecular distances and thus the electronic bandwidth. aps.org

The Hubbard model is the simplest theoretical framework that captures the essence of the Mott transition. wikipedia.orgbinghamton.edu It considers the competition between the kinetic energy of electrons (hopping term, t) and the on-site Coulomb repulsion (U). binghamton.edu In the limit of large U/t, the system is a Mott insulator, while for small U/t, it behaves as a metal. binghamton.edu The Mott transition can be first-order, as observed in some BEDT-TTF salts, and can be tuned by parameters such as pressure, temperature, and carrier concentration. aps.orgaps.org

In quasi-one-dimensional systems, a metal-insulator transition can also be driven by a spin-Peierls instability. This transition occurs in a chain of interacting spins that are coupled to the crystal lattice. Below a certain temperature, the system can lower its energy by undergoing a periodic lattice distortion (dimerization), which opens a gap in the spin excitation spectrum, leading to a non-magnetic singlet ground state. aps.org

While more common in other families of organic conductors, spin-Peierls-like behavior has been discussed in the context of some BEDT-TTF salts. For example, the low-temperature state of κ-(BEDT-TTF)₂Cu₂(CN)₃, a Mott insulator with a spin liquid ground state, shows anomalies around 6 K that have been interpreted in terms of a transition to a valence-bond-solid state, which shares similarities with a spin-Peierls transition. mdpi.com This interpretation is supported by the observation of a spin gap and concomitant structural changes. mdpi.com The physical properties of this compound at low temperatures are remarkably similar to those of classic spin-Peierls compounds. mdpi.com

The spin-Peierls transition is theoretically described by a one-dimensional Heisenberg antiferromagnetic chain coupled to three-dimensional lattice dynamics. osti.gov The spin-phonon coupling drives the lattice dimerization and the opening of a magnetic gap. osti.gov

Application of Hubbard Models and Extended Hubbard Models to BEDT-TTF Physics

The electronic properties of BEDT-TTF charge-transfer salts are often successfully described by the Hubbard model and its extensions. The choice of the appropriate model depends on the specific crystal structure and the degree of dimerization of the BEDT-TTF molecules.

For strongly dimerized systems, such as the κ-phase salts, the physics is well-captured by a half-filled single-band Hubbard model on an anisotropic triangular lattice. cdnsciencepub.com In this effective model, each dimer is treated as a single site with one electron, and the on-site Coulomb repulsion U represents the intradimer repulsion. This model has been instrumental in understanding the competition between antiferromagnetism and superconductivity in these materials. cdnsciencepub.com Dynamical mean-field theory (DMFT) calculations based on the Hubbard model have been shown to qualitatively and quantitatively describe the metallic phase of these salts, including the crossover from a Fermi liquid to a "bad metal" regime. arxiv.orguq.edu.au

For less dimerized systems, such as the α and θ phases, a quarter-filled extended Hubbard model is more appropriate. arxiv.orguq.edu.au This model explicitly includes both the on-site Coulomb repulsion (U) and the inter-site Coulomb repulsion (V) between electrons on neighboring molecules. The inclusion of V is crucial for describing the charge-ordered states observed in these materials, as the long-range Coulomb interactions drive the charge disproportionation. The extended Hubbard model has been used to study the conditions for the emergence of various charge patterns and to explain the metal-insulator transitions in these systems.

The parameters for these models, such as the transfer integrals (t) and the Coulomb repulsions (U and V), can be estimated from first-principles calculations or extracted from experimental data. The ratio U/t is a key parameter that determines the strength of the electronic correlations and the proximity to a Mott insulating state. aps.org

Impact of Electronic Correlations on BEDT-TTF Phase Diagrams

Electronic correlations play a pivotal role in shaping the rich and complex phase diagrams of BEDT-TTF salts. These phase diagrams map out the different electronic ground states as a function of external parameters like pressure, temperature, and magnetic field.

A common feature in the phase diagrams of many κ-phase BEDT-TTF salts is the proximity of an antiferromagnetic insulating phase to a superconducting phase. arxiv.org This is reminiscent of the phase diagrams of high-temperature cuprate (B13416276) superconductors and suggests that electronic correlations are central to the physics of both the insulating and superconducting states. By applying pressure, one can tune the system from the Mott insulating state to the superconducting state, indicating a delicate balance between electron localization and itinerancy. arxiv.orgaps.org

In the θ-phase salts, the phase diagram is often tuned by the dihedral angle between adjacent BEDT-TTF molecules, which controls the ratio of the electronic bandwidth to the correlation strength (U/t). aps.org By systematically changing this angle through chemical substitution, the ground state can be varied from insulating to superconducting to metallic. aps.org This demonstrates the direct impact of the crystal structure on the electronic correlations and the resulting electronic phases.

The phase diagram of α-(BEDT-TTF)₂I₃ also showcases the influence of electronic correlations. At ambient pressure, it undergoes a metal-insulator transition due to charge ordering. researchgate.net Under pressure, this charge-ordered state is suppressed, and a metallic state with massless Dirac fermions emerges, highlighting the competition between the correlation-driven insulating state and a novel metallic state.

Theoretical studies, such as those employing the fluctuation-exchange (FLEX) approximation on models derived from first-principles calculations, have been used to reproduce the qualitative features of the experimental phase diagrams. For instance, in β'-(BEDT-TTF)₂ICl₂, such calculations predict a superconducting phase with d-wave-like symmetry adjacent to an antiferromagnetic phase, in agreement with experimental observations under high pressure. arxiv.org

Analysis of Charge Disproportionation and Spatial Charge Patterns in BEDT-TTF

Charge disproportionation, the unequal distribution of charge among crystallographically equivalent or similar molecular sites, is a direct manifestation of strong electronic correlations in BEDT-TTF salts. This phenomenon can be investigated experimentally using various techniques, with nuclear magnetic resonance (NMR) and vibrational (infrared and Raman) spectroscopy being particularly powerful.

¹³C-NMR spectroscopy is a sensitive local probe of the charge density at each BEDT-TTF molecule. mdpi.com In a charge-ordered state, the NMR spectrum exhibits a splitting of the resonance lines, corresponding to the different electronic environments of the charge-rich and charge-poor molecules. mdpi.comresearchgate.net This technique has been instrumental in confirming the charge-ordered nature of the insulating phase in α-(BEDT-TTF)₂I₃ and in quantifying the degree of charge disproportionation. researchgate.net

Vibrational spectroscopy probes the charge density through the frequencies of certain intramolecular vibrational modes of the BEDT-TTF molecule that are sensitive to its oxidation state. nih.govacs.org In particular, the C=C stretching modes are commonly used as charge probes. In a charge-ordered state, these modes split into multiple components, with the frequencies of the components corresponding to the different charge densities on the molecules. nih.gov By analyzing the positions of these split peaks, the amount of charge disproportionation can be accurately determined. nih.govacs.org For example, in δ′-(BEDT-TTF)₂CF₃CF₂SO₃, the splitting of the ν₂₇ mode below the transition temperature of 200 K provides clear evidence for charge ordering. nih.govacs.org

Scanning tunneling microscopy (STM) provides real-space images of the charge distribution on the surface of the conducting layers. In α-(BEDT-TTF)₂I₃, STM has revealed the presence of charge stripes, which are spatial modulations of the local density of states corresponding to the charge-ordered pattern. hokudai.ac.jp These stripes have been observed even above the charge-ordering transition temperature, indicating the presence of precursor charge fluctuations in the metallic state. hokudai.ac.jp

The spatial patterns of charge order can be quite diverse, including horizontal, vertical, and checkerboard arrangements of the charge-rich and charge-poor sites. The specific pattern that is realized depends on the details of the crystal structure and the interplay between the on-site and inter-site Coulomb interactions. Theoretical calculations based on the extended Hubbard model can be used to predict the most stable charge-order patterns for a given set of parameters.

Quantum Criticality and Pseudogap Formation in Correlated BEDT-TTF Metals

The organic charge-transfer salts based on the donor molecule Bis(ethylenedithio)tetrathiafulvalene, commonly known as BEDT-TTF, represent a rich playground for investigating strongly correlated electron phenomena. These materials exhibit a remarkable array of electronic ground states, including metallic, insulating, and superconducting phases, which can often be tuned by external parameters like pressure and magnetic field. mdpi.comarxiv.org This tunability brings certain BEDT-TTF salts to the brink of a quantum phase transition, a zero-temperature phase transition driven by quantum fluctuations. Near such a transition, a state of matter known as a quantum critical point (QCP) can emerge, governing the material's physical properties over a wide range of temperatures and magnetic fields. Furthermore, in the metallic state proximate to the insulating phase, many of these compounds exhibit a peculiar suppression of the density of states near the Fermi level, a phenomenon known as pseudogap formation.

Quantum Critical Point in a Spin-Liquid Insulator

A prime example of quantum criticality in this family is observed in the organic triangular-lattice antiferromagnet κ-(BEDT-TTF)₂Cu₂(CN)₃. researchgate.netu-tokyo.ac.jp This material is a Mott insulator under ambient conditions and has been a prominent candidate for a quantum spin liquid, an exotic state where strong quantum fluctuations prevent magnetic ordering even at the lowest temperatures. mdpi.comaps.org Low-temperature magnetic torque measurements have revealed that the magnetic susceptibility of this compound exhibits a universal critical scaling, which is a hallmark of a quantum critical point. researchgate.netu-tokyo.ac.jpnih.gov

The data indicate the presence of a QCP at zero magnetic field. researchgate.netu-tokyo.ac.jp The scaling behavior of the susceptibility, χ, can be described by the relation χ ∝ T⁻ᵞ * f(H/T^(νz)), where T is the temperature, H is the magnetic field, and f is a scaling function. The experimentally determined critical exponents, γ ≈ 0.83 and νz ≈ 1.0, provide crucial constraints for theoretical models aiming to describe the quantum spin liquid state. researchgate.netu-tokyo.ac.jp This quantum critical behavior is observed in a region of the temperature-magnetic field phase diagram, separating the quantum spin liquid regime from a field-induced ordered state.

Table 1: Critical Exponents for κ-(BEDT-TTF)₂Cu₂(CN)₃
Critical ExponentExperimental ValueSignificance
γ0.83 ± 0.06Describes the divergence of the magnetic susceptibility at the QCP.
νz1.0 ± 0.1Relates the correlation length and correlation time divergences.

Phase Diagrams and the Mott Transition

The phase diagrams of κ-(BEDT-TTF)₂X salts, where X is an anion, bear a striking resemblance to those of high-Tc cuprate superconductors. arxiv.org By tuning parameters such as pressure or the chemical composition of the anion X, one can navigate the phase diagram from an antiferromagnetic Mott insulator to a metallic state, and often to an unconventional superconducting state. mdpi.comresearchgate.net The metal-insulator transition in these systems is a first-order phase transition at finite temperatures, which terminates at a second-order critical point. aps.org The proximity to this Mott transition is believed to be a key ingredient for the emergence of unconventional electronic states, including the pseudogap phase. aps.org

The electronic correlation strength, often parameterized by the ratio of the on-site Coulomb repulsion to the transfer integral (U/t), is a crucial factor in determining the ground state of these materials. aps.org For instance, in the θ-type BEDT-TTF salts, the ground state can be systematically varied from insulating to superconducting and then to metallic by decreasing the dihedral angle between donor molecules, which in turn reduces the U/t ratio. aps.org

Pseudogap Formation and its Origins

In the metallic phase of several κ-(BEDT-TTF)₂X salts, particularly those close to the Mott insulating boundary, experimental evidence points towards the formation of a pseudogap. researchgate.netarxiv.orgnagoya-u.ac.jp This is a suppression of the density of states at the Fermi level, which opens at a temperature T* well above the superconducting transition temperature. This phenomenon is observed in various experimental probes, including nuclear magnetic resonance (NMR), where a decrease in the spin-lattice relaxation rate (1/T₁) is seen below T*. researchgate.netnagoya-u.ac.jp

Theoretical studies suggest that the pseudogap in these organic superconductors may arise from the formation of a hidden unconventional order, specifically a d-wave bond-order. researchgate.netarxiv.orgnagoya-u.ac.jp This bond-order is thought to originate from the quantum interference among antiferromagnetic spin fluctuations, which are prevalent in these strongly correlated systems. researchgate.netnagoya-u.ac.jp The formation of this d-wave bond order at a specific wave vector leads to a pseudogap-like reduction in the density of states, consistent with experimental observations. researchgate.netarxiv.org This theoretical framework provides a potential explanation for the pseudogap phenomenon that is applicable to other strongly correlated metals. arxiv.org

Table 2: Characteristics of the Pseudogap in κ-(BEDT-TTF)₂X Salts
Experimental ProbeObservationInterpretation
Nuclear Magnetic Resonance (NMR)Decrease in 1/T₁ below T*Suppression of low-energy spin excitations.
Elastic Moduli MeasurementsSoftening anomalies at the pseudogap crossoverStrong coupling of lattice degrees of freedom to electronic state. aps.org
Theoretical ModelsPrediction of d-wave bond-orderQuantum interference of antiferromagnetic spin fluctuations. researchgate.netnagoya-u.ac.jp

Magnetic Properties and Frustrated Magnetism in Bedt Ttf Based Materials

Quantum Spin Liquid (QSL) Candidates Among BEDT-TTF Salts

A quantum spin liquid (QSL) is an exotic state of matter where strong quantum fluctuations prevent the spins from ordering down to the lowest temperatures, even with strong magnetic interactions between them. Several BEDT-TTF based salts are considered prime candidates for realizing this state. The QSL state in these materials is thought to arise from a triangular network of (BEDT-TTF)₂ dimers, where geometric frustration suppresses conventional long-range magnetic order. acs.org

One of the most extensively studied QSL candidates is κ-(BEDT-TTF)₂Cu₂(CN)₃. acs.orgtuwien.at This compound features a nearly ideal triangular lattice of dimers and was for a long time believed to host a gapless QSL state. mdpi.com Other notable QSL candidates include κ-(BEDT-TTF)₂Ag₂(CN)₃ and EtMe₃Sb[Pd(dmit)₂]₂. mdpi.com Recently, new materials have been synthesized that expand the family of potential QSLs. For instance, κ-(BEDT-TTF)₂[BR/S(salicylate)₂] has been presented as a new QSL candidate. acs.orgntu.ac.uk This compound is a Mott insulator with a structure that enhances its two-dimensional character. acs.orgntu.ac.uk Another example is the organic-inorganic hybrid (BEDT-TTF)₃[Cu₂(μ-C₂O₄)₃·CH₃CH₂OH·1.2H₂O], which exhibits spin frustration within its antiferromagnetic copper-oxalate framework and shows no long-range ordering down to 2 K. mdpi.compreprints.org

Table 1: Prominent Quantum Spin Liquid (QSL) Candidates based on BEDT-TTF

Compound Name Key Features Frustration Parameter (t'/t)
κ-(BEDT-TTF)₂Cu₂(CN)₃ Most studied candidate; nearly ideal triangular lattice. acs.orgmdpi.com ~0.83 mdpi.com
κ-(BEDT-TTF)₂Ag₂(CN)₃ Strongly correlated Mott insulator with a close to perfect triangular lattice. mdpi.comaps.org ~0.97 aps.org
κ-(BEDT-TTF)₂[BR/S(salicylate)₂] New candidate with a strong 2D character due to a double-width anion layer. acs.orgntu.ac.uk ~1.77 (average) acs.org
(BEDT-TTF)₃[Cu₂(μ-C₂O₄)₃·CH₃CH₂OH·1.2H₂O] Organic-inorganic hybrid with an antiferromagnetic honeycomb lattice. mdpi.compreprints.org f > 10 mdpi.compreprints.org

Effects of Geometrical Frustration in BEDT-TTF Magnetic Lattices

Geometrical frustration is a pivotal concept in understanding the magnetic properties of many BEDT-TTF salts. wikipedia.org It occurs when the geometry of the crystal lattice prevents the simultaneous minimization of all magnetic interaction energies. arxiv.orgquantumzeitgeist.com In the context of BEDT-TTF compounds, this frustration typically arises from the arrangement of the S=1/2 (BEDT-TTF)₂ dimers on a triangular lattice. acs.org In such a lattice with antiferromagnetic interactions, a spin cannot simultaneously be anti-aligned with all of its neighbors.

This inability to establish a simple, long-range ordered state, like the Néel state found in bipartite lattices, leads to a highly degenerate ground state manifold and promotes strong quantum fluctuations. aps.orgaps.org The degree of frustration can be quantified by the ratio of transfer integrals, t'/t, where a value close to 1 indicates a more ideal triangular lattice and thus stronger frustration. acs.org For example, κ-(BEDT-TTF)₂Cu₂(CN)₃ has a t'/t ratio of approximately 0.83, while κ-(BEDT-TTF)₂Ag₂(CN)₃ has a ratio of about 0.97, making it an almost perfect triangular lattice system. mdpi.comaps.org This frustration is the primary reason for the suppression of magnetic ordering and the emergence of unconventional ground states like quantum spin liquids or valence-bond solids. mdpi.comaps.org

Antiferromagnetism and Competing Magnetic Orders in BEDT-TTF Compounds

While strong frustration can lead to exotic non-magnetic ground states, some BEDT-TTF compounds do exhibit long-range antiferromagnetic (AFM) order, particularly when the lattice deviates from the ideal triangular geometry, thus reducing the frustration. A well-known example is κ-(BEDT-TTF)₂Cu[N(CN)₂]Cl, which is a Mott insulator that undergoes a transition to a commensurate antiferromagnetic state below approximately 27 K. aps.org The magnetic order in this material is driven by strong electron correlation. aps.org

In many frustrated systems, there is a delicate balance between different possible magnetic ground states. aps.orgarxiv.org The ground state can be tuned by external parameters like pressure, strain, or magnetic field. For instance, in materials on the verge of a Mott transition, applying pressure can suppress the insulating and magnetically ordered state, often giving way to superconductivity. The interplay between antiferromagnetism, which is a form of long-range order, and more exotic disordered states like the QSL is a central theme in the study of these materials. nih.gov In some cases, a magnetic field can be used to suppress a non-magnetic state, such as a valence-bond solid, and induce a long-range antiferromagnetic order. researchgate.net This highlights the presence of competing magnetic interactions and the subtle energy differences between various potential ground states. aps.orgnih.gov

Spin Gap Formation in BEDT-TTF Spin Liquids

A key feature that distinguishes different types of quantum spin liquids is the nature of their spin excitation spectrum. While some QSLs are predicted to have gapless excitations, others are expected to exhibit a spin gap, which is a finite energy required to create a spin excitation. For a long time, κ-(BEDT-TTF)₂Cu₂(CN)₃ was considered a candidate for a gapless QSL. mdpi.combohrium.com However, more recent and precise measurements have provided strong evidence for the opening of a spin gap in this material below a characteristic temperature of T* ≈ 6 K. tuwien.atmdpi.comnih.gov

Valence-Bond Solid (VBS) Ground States in BEDT-TTF Materials

The observation of a spin gap in QSL candidates like κ-(BEDT-TTF)₂Cu₂(CN)₃ has led to the proposal that the ground state may not be a fluctuating spin liquid but rather a Valence-Bond Solid (VBS). tuwien.atbohrium.com A VBS is a state where spins form localized, non-magnetic singlets (valence bonds) in a specific, ordered pattern, spontaneously breaking the lattice translation symmetry. arxiv.orgaps.orgstackexchange.com This formation of a static pattern of singlets naturally explains the existence of a spin gap. tuwien.at

Evidence for a VBS transition in κ-(BEDT-TTF)₂Cu₂(CN)₃ around 6 K comes from multiple sources. The opening of the spin gap is accompanied by subtle structural modifications, as seen in thermal expansion measurements. tuwien.atmdpi.com The physical properties of κ-(BEDT-TTF)₂Cu₂(CN)₃ around the 6K anomaly bear a striking resemblance to those of classic spin-Peierls compounds, which are known to undergo a transition to a VBS state. mdpi.com Therefore, a strong case has been made that the ground state of this prominent QSL candidate is, in fact, a VBS. tuwien.atbohrium.com Other BEDT-TTF materials, such as κ-(BEDT-TTF)₂B(CN)₄, also exhibit a VBS ground state that can be suppressed by a magnetic field to induce antiferromagnetic order. researchgate.net This suggests that VBS formation might be a common outcome for materials with strong magnetic frustration. tuwien.at

Table 2: Comparison of Proposed Ground States for κ-(BEDT-TTF)₂Cu₂(CN)₃

Ground State Key Characteristics Supporting Evidence
Quantum Spin Liquid (QSL) Disordered, fluctuating spin state; no long-range magnetic order. acs.org Absence of magnetic ordering down to very low temperatures. mdpi.com
Valence-Bond Solid (VBS) Ordered pattern of spin singlets; spin gap in excitation spectrum. tuwien.atstackexchange.com Observation of a spin gap below 6 K; associated structural anomalies. tuwien.atmdpi.comnih.gov

Investigations of Spin Dynamics and Relaxation in BEDT-TTF Magnets

Studying the spin dynamics and relaxation processes in BEDT-TTF magnets provides crucial insights into the nature of their magnetic ground states and low-energy excitations. researchgate.netaps.org Various experimental techniques are employed for this purpose, including Nuclear Magnetic Resonance (NMR), muon spin relaxation/rotation (μSR), and Electron Spin Resonance (ESR). tuwien.atresearchgate.net

In κ-(BEDT-TTF)₂Cu₂(CN)₃, the NMR spin-lattice relaxation rate (T₁⁻¹) provides clear evidence for the changes in spin fluctuations. mdpi.com Above the 6K anomaly, the relaxation rate is characteristic of a paramagnetic state with strong spin fluctuations. Below 6 K, the rate drops exponentially, consistent with the opening of a spin gap and the freezing out of magnetic excitations as the system enters a VBS state. mdpi.com Similarly, μSR measurements, which probe local magnetic fields and their fluctuations, have been used to track the spin fluctuation rate. This rate also shows a significant decrease at the 6K transition. tuwien.at The behavior of spin dynamics under an applied magnetic field can also reveal important information. For instance, in some frustrated systems, a magnetic field can induce a significant increase in the density of low-energy magnetic excitations. aps.org These detailed studies of spin dynamics are essential for distinguishing between subtly different quantum magnetic states, such as a QSL and a VBS. arxiv.orgeurekalert.org

Superconductivity in Bedt Ttf Charge Transfer Salts

Elucidation of Superconductivity Mechanisms in BEDT-TTF Based Materials

The pairing mechanism in bis(methylenedithio)tetrathiafulvalene (BEDT-TTF) based organic superconductors has been a subject of intense research, with evidence pointing towards a complex interplay of different interactions. Unlike conventional superconductors where electron-phonon coupling is the sole mediator of Cooper pairing, in BEDT-TTF salts, the proximity of superconductivity to magnetically or charge-ordered states suggests the possibility of unconventional, purely electronic pairing mechanisms. aps.org However, the complex phonon structure of these materials has made it challenging to definitively rule out the role of phonons. aps.org

The conventional Bardeen-Cooper-Schrieffer (BCS) theory of superconductivity is based on electron-phonon interactions. ucsd.edu In BEDT-TTF salts, the role of phonons is considered fundamental to the pairing mechanism. aps.orgresearchgate.net Calculations have shown that both electron-lattice phonon (e-LP) and electron-molecular vibration (e-MV) couplings are crucial for achieving the observed critical temperatures (Tc). researchgate.netarxiv.org

Research on compounds like κ-(BEDT-TTF)₂I₃ and β*-(BEDT-TTF)₂I₃ indicates that while the e-LP coupling is stronger, the e-MV coupling is instrumental in increasing the average phonon frequency. aps.orgresearchgate.netarxiv.org In these molecular crystals, low-frequency intramolecular vibrations are strongly mixed with lattice phonons. aps.orgresearchgate.net Both acoustic and optical phonons couple significantly to electrons by modulating the hopping integrals between molecules. aps.orgresearchgate.netarxiv.org This coupling of electrons to the vibrational modes of the BEDT-TTF molecule is a key aspect of the superconductivity in this class of organic materials. umsystem.edu The coupling of acoustic phonons in the κ-phase is noted to be highly anisotropic, which could lead to an anisotropic superconducting gap. aps.org

The inadequacy of the conventional BCS theory to fully explain the phenomena observed in high-Tc superconductors has led to the exploration of non-phononic mechanisms, a line of inquiry that extends to BEDT-TTF salts. ucsd.edu These organic superconductors exhibit properties reminiscent of high-Tc copper oxides, such as a layered structure and the proximity of superconductivity to an antiferromagnetic phase, suggesting that strong electron correlations play a significant role. ucsd.edumdpi.com

Several non-phononic mechanisms have been proposed, primarily mediated by electronic fluctuations:

Spin Fluctuations : The proximity of the superconducting phase to an antiferromagnetic insulating state in the phase diagram of κ-phase salts is a strong indicator that spin fluctuations could mediate Cooper pairing. aps.orgarxiv.orgmdpi.com This mechanism is particularly considered in materials near a Mott-Hubbard metal-insulator transition. mdpi.comiaea.org The idea is that antiferromagnetic fluctuations, which are enhanced near the Mott crossover, can act as the "glue" for electron pairing. aps.org

Charge Fluctuations : In some BEDT-TTF salts, superconductivity emerges in the vicinity of a charge-ordering transition. mdpi.comresearchgate.net For instance, in β″-(BEDT-TTF)₄[(H₃O)Ga(C₂O₄)₃]·PhNO₂, the charge ordering temperature is very close to the superconducting transition temperature. mdpi.comsemanticscholar.org This proximity suggests that low-energy dynamics activated near the charge ordering transition, or charge fluctuations, could be responsible for the superconducting pairing mechanism. mdpi.comresearchgate.net

These unconventional mechanisms often lead to anisotropic pairing symmetries, such as d-wave symmetry, which is another characteristic feature of these materials. ucsd.eduaps.org

Anisotropy of Superconducting Properties in BEDT-TTF Salts

A defining characteristic of BEDT-TTF-based superconductors is the pronounced anisotropy of their electronic and superconducting properties, which stems directly from their layered crystal structure. ucsd.edumdpi.comarxiv.org These materials consist of conducting layers of BEDT-TTF molecules separated by insulating anion layers. arxiv.orgiphy.ac.cn This quasi-two-dimensional (quasi-2D) structure results in electronic conductivity that is much higher parallel to the layers than perpendicular to them. ucsd.eduarxiv.org

This electronic anisotropy is directly reflected in the superconducting properties:

Anisotropic Critical Fields : The upper critical field (Hc₂), which is the magnetic field required to destroy superconductivity, is highly dependent on the field's orientation relative to the conducting planes. iphy.ac.cnarxiv.org Hc₂ is significantly higher when the magnetic field is applied parallel to the layers compared to when it is perpendicular.

Resistivity Anisotropy : The ratio of resistivity measured perpendicular and parallel to the conducting planes (e.g., ρb/ρac in κ-(BEDT-TTF)₂Cu[N(CN)₂]Br) can be very large, on the order of 150 in the normal state. iphy.ac.cn

Temperature-Dependent Anisotropy : Studies on κ-(BEDT-TTF)₂Cu[N(CN)₂]Br have revealed that the anisotropy parameter (Γ) is strongly dependent on temperature. iphy.ac.cnarxiv.org Near the critical temperature, the anisotropy is very large, indicating a strong 2D character, but it decreases at lower temperatures. iphy.ac.cnarxiv.org This temperature dependence can be explained by a crossover from an orbital depairing mechanism at high temperatures to a paramagnetic depairing mechanism at low temperatures and high fields. arxiv.org

The high anisotropy allows for the potential occurrence of exotic superconducting states, such as the Fulde–Ferrell–Larkin–Ovchinnikov (FFLO) state, where the superconducting order parameter is spatially modulated. mdpi.comiaea.org

Pressure-Induced Enhancement of Superconducting Transition Temperature (Tc) in BEDT-TTF Systems

Pressure is a critical tuning parameter for exploring the electronic ground states of BEDT-TTF salts. researchgate.net Applying external pressure can suppress competing insulating phases and induce or significantly modify the superconducting state. mdpi.commdpi.com In many κ-phase materials, superconductivity emerges adjacent to an antiferromagnetic insulating state. mdpi.comarxiv.org For example, κ-(BEDT-TTF)₂Cu[N(CN)₂]Cl is an antiferromagnetic insulator at ambient pressure, but a moderate pressure of about 300 bar is enough to suppress this state and induce superconductivity at a relatively high Tc of approximately 12.8 K. mdpi.com

The effect of pressure on Tc is not always monotonic:

Initial Enhancement : For many salts, applying pressure initially enhances Tc. This is often because the pressure suppresses a competing insulating ground state (like a Mott insulator or spin-density wave state), allowing superconductivity to emerge or become more robust. mdpi.comarxiv.org

Subsequent Decrease : After reaching a maximum, Tc often decreases with further increases in pressure. arxiv.orgresearchgate.net This decrease is generally attributed to the stiffening of the crystal lattice and broadening of the electronic bands, which can reduce the density of states at the Fermi level and weaken the effective electron-electron interactions responsible for pairing. arxiv.org

Anisotropic Effects : The response of Tc to pressure can also be anisotropic. In κ-(BEDT-TTF)₂Cu(NCS)₂, applying uniaxial pressure along the c-axis within the conducting plane leads to an increase in Tc, which contrasts with the decrease observed under hydrostatic pressure or uniaxial pressure perpendicular to the conducting plane. researchgate.net

The pressure-temperature (P-T) phase diagram is therefore a crucial tool for understanding the interplay between different electronic phases in these materials.

CompoundAmbient Pressure StatePressure Effect on TcReference
κ-(BEDT-TTF)₂Cu[N(CN)₂]ClAntiferromagnetic InsulatorInduces superconductivity at ~12.8 K with ~300 bar pressure. mdpi.com mdpi.com
κ-(BEDT-TTF)₂CuN(CN)₂BrSuperconductor (Tc ≈ 11.5 K)Tc decreases monotonically with hydrostatic pressure up to 750 bar. researchgate.net researchgate.net
κ-(BEDT-TTF)₂Cu(NCS)₂SuperconductorTc increases with uniaxial pressure along the c-axis. researchgate.net researchgate.net
(BEDT-TTF)₂(ReO₄)₂Metal-Insulator Transition at 80KSuperconductivity near 2 K appears under ~4 kbar pressure. uni-stuttgart.de uni-stuttgart.de

Construction and Analysis of Phase Diagrams for BEDT-TTF Superconductors (e.g., Kanoda's Diagram)

The electronic properties of κ-(BEDT-TTF)₂X salts can be systematically controlled by applying physical pressure or by "chemical pressure" through the substitution of the anion X. arxiv.orgresearchgate.net This tunability allows for the construction of a generalized phase diagram, often referred to as the Kanoda diagram, which maps the material's ground state as a function of pressure or an equivalent parameter that controls the ratio of bandwidth (t) to on-site Coulomb repulsion (U). researchgate.net

This phase diagram reveals a rich landscape of competing and coexisting electronic phases, bearing a strong resemblance to those of high-Tc cuprates and other strongly correlated electron systems. ucsd.eduarxiv.org Key features include:

Mott Insulating State : At low pressure (or for anions that result in a smaller t/U ratio), the ground state is typically an antiferromagnetic Mott insulator. arxiv.orgresearchgate.net This state is characterized by strong electron-electron correlations that localize the charge carriers. youtube.com

Superconducting Dome : As pressure is increased, the antiferromagnetic order is suppressed, and a dome-shaped superconducting phase emerges. mdpi.comresearchgate.netmdpi.com The superconducting transition temperature, Tc, first increases with pressure, reaches a maximum, and then decreases. mdpi.com

Metallic State : At higher pressures, the system transitions into a more conventional paramagnetic metallic state, often described as a Fermi liquid. researchgate.netyoutube.com

Quantum Critical Point : The transition from the antiferromagnetic insulator to the metallic state is a Mott transition, and the point where the transition temperature is suppressed to zero is a quantum critical point, which is believed to be crucial for the emergence of unconventional superconductivity. iaea.org

The location of a specific κ-(BEDT-TTF)₂X compound on this universal phase diagram at ambient pressure is determined by the choice of the anion X. For example, with X = Cu[N(CN)₂]Cl, the material is on the insulating side, while with X = Cu[N(CN)₂]Br, it is on the metallic side, very close to the Mott transition boundary. mdpi.com

Characteristics of Unconventional Superconductivity in BEDT-TTF Compounds

The superconductivity observed in BEDT-TTF salts is widely considered unconventional, meaning it cannot be fully explained by the standard BCS theory involving an isotropic s-wave order parameter. ucsd.edumdpi.com This is supported by a wealth of experimental evidence pointing to strong electron correlations and anisotropic pairing.

Key characteristics of this unconventional superconductivity include:

Proximity to Magnetism : As shown in the phase diagrams, superconductivity often emerges when an antiferromagnetic state is suppressed by pressure, a hallmark of unconventional superconductors where magnetic fluctuations are thought to mediate pairing. mdpi.comarxiv.orgscholarpedia.org

Anisotropic Superconducting Gap : Many experiments suggest that the superconducting energy gap is not uniform across the Fermi surface but has nodes (points or lines where the gap goes to zero). mdpi.commdpi.com This is characteristic of pairing states with higher angular momentum, such as d-wave symmetry, which is often proposed for these materials. ucsd.eduaps.org Thermodynamic measurements, such as low-temperature heat capacity, support the existence of a nodal gap structure. mdpi.com

Strong Coupling Character : Despite the nodal gap, the size of the heat capacity jump at Tc in 10 K class superconductors like κ-(BEDT-TTF)₂Cu(NCS)₂ indicates a strong-coupling character. mdpi.com

Fulde–Ferrell–Larkin–Ovchinnikov (FFLO) State : The quasi-2D nature and high purity of these materials make them ideal candidates for observing the FFLO state. mdpi.comhzdr.de This exotic state, characterized by a spatially modulated order parameter, can arise in clean superconductors at very high magnetic fields applied parallel to the conducting layers, where orbital effects are suppressed, and the Pauli paramagnetic limit becomes the dominant pair-breaking mechanism. iaea.orgresearchgate.net Thermodynamic measurements in high magnetic fields on compounds like κ-(BEDT-TTF)₂Cu[N(CN)₂]Br have shown an upturn in the upper critical field at low temperatures, which is considered strong evidence for the FFLO phase. iaea.org

Similarities to Cuprates : The layered structure, the phase diagram featuring a superconducting dome near a magnetic phase, and the anisotropic d-wave-like pairing symmetry all draw strong parallels to the high-Tc copper oxide superconductors. ucsd.edu

Coexistence and Competition Between Superconductivity and Other Electronic States in BEDT-TTF

The electronic properties of this compound (BEDT-TTF) based organic charge-transfer salts are notable for their rich and complex phase diagrams, which arise from the delicate interplay between various collective electronic states. nih.govarxiv.org Superconductivity in these materials does not exist in isolation but is often found in close proximity to, and in competition with, other ordered phases such as antiferromagnetism and charge ordering. nih.govarxiv.org The specific ground state that a BEDT-TTF salt adopts is highly sensitive to subtle changes in crystallographic structure, which can be tuned by the application of physical pressure or by chemical modification through the substitution of the anion (chemical pressure). arxiv.orgjps.jpresearchgate.net This intricate balance leads to fascinating phenomena, including the coexistence of different electronic orders and quantum critical points where the system can be tipped from one state to another.

A key feature of many BEDT-TTF salts, particularly the κ-phase family, is the arrangement of BEDT-TTF molecules into dimers. arxiv.org This dimerization results in a half-filled conduction band, making electron-electron correlations particularly strong and giving rise to Mott physics. mdpi.comresearchgate.net Consequently, many of these materials are located near a Mott metal-insulator transition. youtube.com On the insulating side of this transition, an antiferromagnetic state is often the stable ground state, whereas on the metallic side, unconventional superconductivity frequently emerges. arxiv.orgarxiv.org This proximity suggests a deep connection between the mechanisms responsible for magnetism and superconductivity. arxiv.orgaps.org

Furthermore, in quarter-filled systems where dimerization is less pronounced, long-range Coulomb interactions become significant, often leading to charge-ordering instabilities. nih.govmdpi.com In these instances, superconductivity can appear near the charge-ordered phase, suggesting that charge fluctuations may play a role in the superconducting pairing mechanism. mdpi.comarxiv.orgscite.ai The study of this competition and potential coexistence is crucial for a comprehensive understanding of the unconventional superconductivity in BEDT-TTF salts.

Competition with Antiferromagnetism

In the κ-(BEDT-TTF)₂X family of salts, the competition between antiferromagnetism and superconductivity is a defining characteristic. arxiv.org The ground state of these materials can be finely tuned by external pressure or by the choice of the anion X, which modifies the lattice parameters and thus the electronic bandwidth. arxiv.org A classic example is the comparison between κ-(BEDT-TTF)₂Cu[N(CN)₂]Cl and κ-(BEDT-TTF)₂Cu[N(CN)₂]Br. At ambient pressure, the former is an antiferromagnetic insulator, while the latter is a superconductor with a critical temperature (Tc) of about 12 K. arxiv.org

The application of a modest pressure of around 0.3 kbar to the antiferromagnetic κ-(BEDT-TTF)₂Cu[N(CN)₂]Cl salt suppresses the magnetic order and induces a superconducting state with a Tc of approximately 13 K. arxiv.org This pressure-induced transition highlights the competitive nature of the two states. arxiv.org The phase diagram of these materials often shows the antiferromagnetic and superconducting phases situated adjacent to each other, separated by a first-order phase transition. arxiv.org

However, detailed studies have revealed a more complex relationship than simple competition. In some regions of the pressure-temperature phase diagram, there is evidence for the coexistence of antiferromagnetism and superconductivity. arxiv.orgarxiv.org For instance, ultrasonic velocity measurements on κ-(BEDT-TTF)₂Cu[N(CN)₂]Br have identified a coexistence zone of the antiferromagnetic and superconducting phases that extends into the metallic part of the phase diagram. arxiv.org This coexistence is not a simple macroscopic phase separation but appears to be a microscopic interplay between the two orders. The competition is further evidenced by the fact that superconducting fluctuations are observed to begin at the onset of the magnetic order, well above the superconducting transition temperature. arxiv.org

The following table summarizes the ground states and critical temperatures for several κ-phase BEDT-TTF salts, illustrating the delicate balance between antiferromagnetism and superconductivity.

CompoundGround State at Ambient PressureCritical Temperature (Pressure)
κ-(BEDT-TTF)₂Cu[N(CN)₂]ClAntiferromagnetic InsulatorTₙ ≈ 26 K (Ambient); Tc ≈ 13 K (>0.3 kbar) arxiv.org
κ-(BEDT-TTF)₂Cu[N(CN)₂]BrSuperconductorTc ≈ 12 K (Ambient) arxiv.org
κ-(BEDT-TTF)₂Cu(NCS)₂SuperconductorTc ≈ 10.4 K (Ambient)
κ-(BEDT-TTF)₂Cu[N(CN)₂]IInsulatorT_insulator-metal ≈ 200 K (Ambient); Tc ≈ 8 K (>1 kbar) researchgate.net

Competition with Charge Ordering

In BEDT-TTF salts that are effectively quarter-filled, such as the θ-phase and some β''-phase compounds, the long-range Coulomb repulsion between electrons can lead to an insulating state characterized by charge ordering, where the electron charge is not uniformly distributed among the molecular sites. nih.govmdpi.com Similar to the case with antiferromagnetism, superconductivity is often found in the phase diagram near this charge-ordered state. mdpi.com This proximity has led to the proposal that fluctuations associated with charge order could mediate the Cooper pairing responsible for superconductivity. mdpi.comarxiv.org

The β''-(BEDT-TTF)₂SF₅RSO₃ family of salts provides a clear example of the interplay between charge ordering and superconductivity. aps.orgaps.org By changing the substituent R group, one can tune the system from a charge-ordered insulator to a metal, and in some cases, a superconductor. aps.org For instance, β''-(BEDT-TTF)₂SF₅CH₂CF₂SO₃ is a superconductor with a Tc of about 4.5 K, and it is located adjacent to a charge-ordered insulating phase in the generalized phase diagram of this family. arxiv.orgaps.org

Research on β''-(BEDT-TTF)₄[(H₃O)Ga(C₂O₄)₃]·PhNO₂ has shown that a charge ordering transition occurs at a temperature (Tco ≈ 8.5 K) very close to the superconducting transition temperature (Tc ≈ 7 K). mdpi.com This near-degeneracy of energy scales suggests a strong interplay between the two states. mdpi.com Experimental techniques such as ¹³C-NMR and ultrasonic measurements indicate that low-energy dynamics are activated near the charge ordering transition, which could promote the formation of Cooper pairs. mdpi.com Some studies even suggest a uniform coexistence of the superconducting and charge-ordered states in this material. mdpi.com

The following table presents data for the β''-(BEDT-TTF)₂SF₅RSO₃ series, showcasing how chemical pressure tunes the ground state between charge order and superconductivity.

R GroupGround StateTransition Temperature (Tco or Tc)Charge Disproportionation (2δ)
CHFMetal--
CH₂CF₂SuperconductorTc ≈ 5.5 K aps.orgaps.orgIncreases with pressure aps.org
CHFCF₂InsulatorTco ≈ 170 K aps.org-
CH₂InsulatorTco > 300 K aps.org≈ 0.5e aps.org

These findings underscore that the electronic landscape in BEDT-TTF salts is characterized by a competition between different ordered states. The proximity and occasional coexistence of superconductivity with antiferromagnetic and charge-ordered phases suggest that the fluctuations associated with these competing orders may be intrinsically linked to the mechanism of unconventional superconductivity in these fascinating molecular materials. arxiv.orgmdpi.com

Advanced Spectroscopic Characterization of Bedt Ttf Systems

Vibrational Spectroscopy (Raman and Infrared) for Probing Charge Ordering in BEDT-TTF

Vibrational spectroscopy, encompassing both Raman and infrared (IR) techniques, serves as a powerful tool for investigating charge distribution and ordering phenomena in BEDT-TTF salts. mdpi.com Certain vibrational modes of the BEDT-TTF molecule are particularly sensitive to the local charge density. Changes in the frequency of these "charge-sensitive modes" can be directly correlated with the charge on the molecule. acs.org

The primary charge-sensitive modes are the C=C stretching vibrations, labeled ν₂, ν₃, and ν₂₇. mdpi.comresearchgate.net In the presence of charge ordering (CO), where BEDT-TTF molecules in the crystal lattice exhibit distinct charges (e.g., charge-rich and charge-poor sites), these vibrational bands split into multiple components. nih.govacs.org The magnitude of this splitting is directly proportional to the degree of charge disproportionation. For instance, in δ′-(BEDT-TTF)₂CF₃CF₂SO₃, a structural phase transition at 200 K is accompanied by charge ordering, which is confirmed by the splitting of the charge-sensitive ν₂ and ν₂₇ vibrational modes. nih.gov Below this transition temperature, the single ν₂ band splits into two features, representing BEDT-TTF molecules with average charges of +0.66e and +0.44e, indicating a charge disproportionation of approximately 0.2e. acs.org Similarly, the infrared-active ν₂₇ mode also shows a distinct splitting below the transition temperature. nih.gov

This technique has been applied to various BEDT-TTF families, including θ-type and α-type salts, to map out their charge-ordered phases. mdpi.comysu.am In θ-(BEDT-TTF)₂RbZn(SCN)₄, both Raman and IR spectra exhibit multiple-peak patterns below the metal-insulator transition temperature, providing clear evidence for charge disproportionation. ysu.am The analysis of these spectral changes allows for the determination of the spatial pattern of the charge ordering. ysu.am

Isotope substitution is a crucial technique for the definitive assignment of vibrational modes in complex molecules like BEDT-TTF. acs.orglibretexts.org By replacing specific atoms with their heavier isotopes (e.g., ¹²C with ¹³C, ¹H with ²D, or ³²S with ³⁴S), the frequencies of the vibrational modes involving those atoms will shift to lower energies. acs.orglibretexts.org This effect is particularly useful for distinguishing between different C=C stretching modes.

In studies of θ-(BEDT-TTF)₂RbZn(SCN)₄, selective ¹³C substitution at the central C=C bridge of the BEDT-TTF molecule was used to differentiate the ν₂ and ν₃ modes. ysu.amresearchgate.net The ν₃ mode, being primarily the stretching vibration of the central bridge C=C bond, shows a significant isotope shift, while the ν₂ mode, which involves the C=C stretching in the five-membered rings, is less affected. researchgate.net This clear assignment is fundamental for accurately calculating the degree of charge disproportionation from the observed frequency shifts. ysu.am Ab initio calculations of isotopic shifts for all fundamental vibrational frequencies of neutral BEDT-TTF have been performed to resolve disagreements in earlier assignments and provide a more solid foundation for interpreting the vibrational spectra of its charge-transfer salts. acs.org

Utilizing polarized light in Raman and infrared spectroscopy provides additional information about the symmetry of the vibrational modes and the spatial arrangement of charges in the crystal. ysu.am By orienting the polarization of the incident and scattered (or transmitted) light relative to the crystal axes, specific vibrational modes can be selectively excited and detected according to group theoretical selection rules. tandfonline.com

This technique is instrumental in determining the symmetry of the charge-ordered pattern. For example, in θ-(BEDT-TTF)₂RbZn(SCN)₄ and α′-(BEDT-TTF)₂IBr₂, polarized IR and Raman spectra were used to establish that charge disproportionation occurs in the insulating phase. ysu.amtandfonline.com The analysis of which modes are active under different polarizations helps to distinguish between different possible charge arrangements, such as horizontal or vertical stripes. tandfonline.comaps.org In δ′-(BEDT-TTF)₂CF₃CF₂SO₃, polarized IR measurements were performed on different crystal faces to probe vibrations both within the conducting plane and perpendicular to it, allowing for a comprehensive characterization of the charge-sensitive ν₂₇ mode. nih.govacs.org

Electron-molecular vibration (e-mv) coupling, also known as vibronic coupling, describes the interaction between the electronic states and the vibrational modes of the BEDT-TTF molecules. acs.orgresearchgate.net This coupling is particularly significant in charge-transfer salts and has a profound effect on their infrared spectra. acs.org Due to e-mv coupling, totally symmetric (A_g) vibrational modes, which are normally only Raman-active, can become active in the IR spectrum. researchgate.net These vibronic features appear as strong bands in the optical conductivity spectra, often superimposed on broad electronic charge-transfer bands. acs.org

The intensity and frequency of these vibronically activated modes are sensitive to the molecular arrangement and the nature of the electronic excitations. researchgate.net First-principles calculations have shown that the ionization state of the BEDT-TTF molecule dramatically affects not only the frequencies of charge-sensitive modes but also their IR intensities. acs.org For instance, the removal of one electron is predicted to cause a 100-fold increase in the IR intensity of the antisymmetric C=C stretching mode. acs.orgresearchgate.net Analyzing the e-mv features in the IR spectra allows for the estimation of e-mv coupling constants, which are crucial parameters for theoretical models of conductivity and superconductivity in these materials. mdpi.com

Photoelectron Spectroscopy for Resolving BEDT-TTF Electronic States and Fermi Edges

Photoelectron spectroscopy (PES), including X-ray photoelectron spectroscopy (XPS) and ultraviolet photoelectron spectroscopy (UPS), is a direct probe of the occupied electronic states of a material. researchgate.net This technique provides experimental evidence for understanding the transport and electrical properties by mapping the electronic band structure. researchgate.net

In studies of the organic superconductor κ-(BEDT-TTF)₂Cu(NCS)₂, XPS and UPS measurements were used to investigate the chemical environment of the constituent atoms and the valence band structure. researchgate.net The results showed that the bonding is more covalent in the BEDT-TTF molecule and more ionic in the Cu(NCS)₂ anion, confirming that electrical conduction occurs primarily within the two-dimensional network of BEDT-TTF molecules. researchgate.net

Photoemission studies on αt-(BEDT-TTF)₂I₃ revealed nine distinct features in the valence-band region. aps.org A key finding was the absence of dispersion (change in binding energy with momentum) in the direction perpendicular to the conducting BEDT-TTF layers, confirming the quasi-two-dimensional nature of the electronic structure. aps.org The spectral intensity was found to be zero at the Fermi level in this direction, indicating a large band gap. aps.org However, other studies on α-(BEDT-TTF)₂I₃ reported the surprising lack of a sharp Fermi edge even above its metal-insulator transition temperature, which was interpreted as a signature of one-dimensional electronic behavior, possibly a Luttinger liquid, at the crystal surface. scispace.com

Electron Spin Resonance (ESR) and Nuclear Magnetic Resonance (NMR) Studies in BEDT-TTF Salts

Electron Spin Resonance (ESR) and Nuclear Magnetic Resonance (NMR) are powerful local probes of the magnetic properties of materials. ESR directly measures the response of unpaired electron spins to a magnetic field, while NMR probes the local magnetic fields at the positions of specific nuclei (e.g., ¹H or ¹³C).

ESR has been used to investigate the magnetic ground state of various BEDT-TTF salts. In the monomer Mott insulator (BEDT-TTF)Cu[N(CN)₂]₂, ESR spectroscopy revealed a transition to a spin-singlet state below 25 K, evidenced by the opening of a spin gap. aps.org In the quantum spin liquid candidate κ-(BEDT-TTF)₂Cu₂(CN)₃, multifrequency ESR studies down to millikelvin temperatures revealed a rapid drop in spin susceptibility below 6 K, also indicating the opening of a spin gap and suggesting a valence bond solid ground state rather than a gapless spin liquid. nih.gov

¹H NMR was instrumental in discovering the commensurate antiferromagnetic ordering in κ-(BEDT-TTF)₂Cu[N(CN)₂]Cl below ~27 K. aps.org The observed features suggested that the magnetic order is driven by strong electron correlation, characteristic of a Mott insulator. aps.org

Spin susceptibility (χ_s), which measures the degree of magnetization of a material in response to an applied magnetic field, is a key parameter for characterizing magnetic states. It can be derived from the integrated intensity of the ESR signal or from static magnetization measurements using a SQUID magnetometer. aps.orgnih.gov

In many BEDT-TTF salts, the temperature dependence of the spin susceptibility provides crucial information about the underlying physics. For instance, in κ-(BEDT-TTF)₂Cu₂(CN)₃, the spin susceptibility shows a weak temperature dependence at high temperatures, followed by a rapid drop at low temperatures, which is indicative of a spin gap opening. nih.govmdpi.com In contrast, a finite susceptibility as temperature approaches absolute zero would suggest a gapless spin liquid state. mdpi.com ESR-derived spin susceptibility measurements in (BEDT-TTF)Cu[N(CN)₂]₂ showed the opening of a spin gap below 25 K, consistent with a transition to a spin-singlet state. aps.org The presence of impurity spins, often from Cu²⁺ defects, can contribute a Curie-like tail to the susceptibility at very low temperatures, which can sometimes mask the intrinsic spin-gapped behavior. nih.govmdpi.com

ParameterValueCompoundTechniqueReference
Charge Disproportionation (Δρ)~0.2eδ′-(BEDT-TTF)₂CF₃CF₂SO₃Raman Spectroscopy nih.gov
Charge Disproportionation (Δρ_max)~0.6α-(BEDT-TTF)₂I₃Vibrational Spectroscopy mdpi.comdoaj.org
Charge Disproportionation (Δρ_max)~0.8α′-(BEDT-TTF)₂IBr₂Vibrational Spectroscopy mdpi.comdoaj.org
Magnetic Ordering Temperature~27 Kκ-(BEDT-TTF)₂Cu[N(CN)₂]Cl¹H NMR aps.org
Spin Gap Opening Temperature~25 K(BEDT-TTF)Cu[N(CN)₂]₂ESR aps.org
Spin Gap Opening Temperature~6 Kκ-(BEDT-TTF)₂Cu₂(CN)₃ESR nih.gov
Exchange Constant (J)~250 Kκ-(BEDT-TTF)₂Cu₂(CN)₃SQUID Magnetometry researchgate.net

Spin-Lattice Relaxation Rate Analysis in BEDT-TTF Compounds

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful probe of the low-energy spin excitations in bis(methylenedithio)tetrathiafulvalene (BEDT-TTF) based charge-transfer salts. The spin-lattice relaxation rate, denoted as T₁⁻¹, is particularly sensitive to the magnetic environment of the nuclei under investigation, making it an invaluable tool for characterizing phase transitions, spin gaps, and the nature of magnetic ground states in these strongly correlated electron systems.

In the metallic state of many BEDT-TTF compounds, the spin-lattice relaxation rate divided by temperature, (T₁T)⁻¹, is often found to be nearly constant, a behavior characteristic of a Fermi liquid. This is consistent with the Korringa relation, which describes the relaxation of nuclear spins through hyperfine coupling to conduction electrons. However, deviations from this behavior signal the onset of electronic or structural phase transitions.

A prominent example is the quantum spin liquid candidate κ-(BEDT-TTF)₂Cu₂(CN)₃, which exhibits a notable anomaly in its spin-lattice relaxation rate around 6 K. nih.govmdpi.com Early ¹H and ¹³C NMR studies revealed that upon cooling below this temperature, the relaxation rate drops sharply, which is indicative of the opening of a spin gap in the electronic excitation spectrum. mdpi.com This exponential decrease in T₁⁻¹ suggests a transition to a non-magnetic, spin-singlet ground state, a finding that has been crucial in the discourse surrounding the material's potential valence-bond-solid (VBS) state. nih.govmdpi.com More recent ¹³C NMR investigations on related κ-phase salts, such as κ-(BEDT-TTF)₂Hg(SCN)₂Cl, have corroborated this behavior, showing a sharp decrease in the ¹³C nuclear spin-lattice relaxation rate below a charge ordering transition temperature (Tco), further supporting the formation of a spin-singlet ground state. arxiv.org

The analysis of T₁⁻¹ is not limited to ¹H and ¹³C nuclei within the BEDT-TTF molecule. In κ-(BEDT-TTF)₂Cu₂(CN)₃, ⁶³Cu Nuclear Quadrupole Resonance (NQR) measurements have provided complementary insights. Unlike the behavior observed in ¹H and ¹³C NMR, the ⁶³Cu T₁⁻¹ exhibits a sharp, pronounced peak at the 6 K transition temperature. This distinct behavior suggests that the transition is not purely magnetic in origin but is accompanied by significant charge fluctuations and is likely a second-order phase transition related to charge disproportionation within the BEDT-TTF layers.

The table below presents representative data of the ¹³C spin-lattice relaxation rate as a function of temperature for a κ-phase BEDT-TTF salt, illustrating the characteristic drop associated with the charge ordering and spin-gap formation.

Temperature (K)Spin-Lattice Relaxation Rate (1/T₁) (s⁻¹)Phase/State
1001.5Metallic
500.8Metallic
310.5Onset of Charge Ordering
250.15Spin-Singlet State
100.05Spin-Singlet State
40.02Spin-Singlet State

Data are approximate values extracted from graphical representations in scientific literature for illustrative purposes. arxiv.org

X-ray Scattering Techniques for Investigating Charge Correlations and Structural Modulations in BEDT-TTF

X-ray scattering is an indispensable experimental technique for the direct investigation of crystal structure and electron density distributions in solids. In the context of BEDT-TTF materials, it provides crucial evidence for structural phase transitions, charge ordering (CO), and associated lattice modulations, which are hallmarks of the complex interplay between charge, lattice, and spin degrees of freedom in these systems.

Synchrotron X-ray diffraction, with its high resolution and intensity, has been pivotal in elucidating the intricate superstructures that arise from charge ordering. A classic example is the quasi-two-dimensional organic conductor α-(BEDT-TTF)₂I₃. This material undergoes a metal-insulator transition at approximately 135 K. researchgate.netmdpi.com High-resolution synchrotron X-ray diffraction studies have unequivocally demonstrated that this transition is accompanied by the formation of a charge-ordered state. researchgate.netarxiv.org Below 135 K, the crystal symmetry is lowered from the triclinic P-1 space group to P1. researchgate.net This symmetry breaking allows for the differentiation of the four BEDT-TTF molecules in the unit cell (A, A', B, C). The analysis of intramolecular bond lengths, which are sensitive to the molecular charge, revealed a distinct charge disproportionation. Molecules A and B become hole-rich, while molecules A' and C become hole-poor, forming a "horizontal stripe" pattern of charge distribution within the conducting layers. researchgate.net

Another compelling case is the δ′-(BEDT-TTF)₂CF₃CF₂SO₃ salt. Single-crystal X-ray diffraction measurements on this compound revealed a first-order structural phase transition at 200 K. nih.govresearchgate.net The high-temperature phase possesses a monoclinic P2₁/m space group, which transforms into a low-temperature orthorhombic Pca2₁ phase. nih.govresearchgate.net This structural change is directly linked to the onset of charge ordering, which is confirmed by vibrational spectroscopy. The charge disproportionation between the non-equivalent BEDT-TTF molecules in the charge-ordered state is estimated to be approximately 0.2e. nih.gov The transition is also evident from the abrupt changes in the lattice parameters.

The following table summarizes the key structural data obtained from X-ray diffraction studies for α-(BEDT-TTF)₂I₃ and δ′-(BEDT-TTF)₂CF₃CF₂SO₃, highlighting the changes that occur across their respective phase transitions.

CompoundParameterHigh-Temperature PhaseLow-Temperature Phase
α-(BEDT-TTF)₂I₃Transition Temperature (Tco)~135 K
Space GroupP-1 (T > 135 K)P1 (T < 135 K)
Charge DistributionUniform (+0.5e average)Horizontal Stripe CO
Molecular ChargesA, A', B, C ≈ +0.5eA ≈ +0.82e, B ≈ +0.73e, A' ≈ +0.29e, C ≈ +0.26e
δ′-(BEDT-TTF)₂CF₃CF₂SO₃Transition Temperature (Tco)~200 K
Space GroupMonoclinic P2₁/m (at 298 K)Orthorhombic Pca2₁ (at 100 K)
a (Å)10.05159.9324
b (Å)36.17635.592
c (Å)6.67896.6340
β (°)108.01990
Volume (ų)2311.12344.9

Structural data sourced from references nih.govresearchgate.netresearchgate.net.

These examples underscore the power of X-ray scattering techniques in providing definitive structural evidence for the complex charge-ordered ground states and associated lattice modulations that are characteristic of the rich physics of BEDT-TTF based materials.

Emergent and Topological Phenomena in Bedt Ttf Organic Conductors

Exploration of Topological Phase Transitions in BEDT-TTF Materials

The tunability of the electronic structure of BEDT-TTF salts, particularly α-(BEDT-TTF)₂I₃, allows for the exploration of topological phase transitions. The most prominent example is the pressure-induced transition from a charge-ordered insulator to a Dirac semimetal. arxiv.orgarxiv.org This transition represents a shift from a topologically trivial state to a non-trivial semimetallic phase characterized by the presence of Dirac points.

Further theoretical work has predicted that these materials can be driven through various other topological phases. For instance, the application of circularly polarized light is predicted to induce a topological phase transition from a Dirac semimetal to a Chern insulator. semanticscholar.orgaps.org This transition is driven by the breaking of time-reversal symmetry by the light, which opens a gap at the Dirac points. jps.jparxiv.org

Moreover, theoretical studies suggest that by varying the parameters of the incident light, such as amplitude and frequency, a rich phase diagram containing Chern insulator, semimetal, and normal insulator phases can be mapped out. semanticscholar.orgaps.orgarxiv.org The transition between these phases is a key area of investigation. It has also been proposed that elliptically polarized light can induce a novel type of topological phase transition, where the gapped Dirac points collide and collapse, leading to a transition from a topological semimetal to a normal insulator. jps.jparxiv.org These theoretical predictions open up avenues for optically controlling the topological state of BEDT-TTF materials.

While direct experimental confirmation of many of these predicted photo-induced topological phase transitions is ongoing, the pressure-tuned transition to a Dirac semimetal is well-established, providing a solid foundation for exploring more exotic topological states in this family of organic conductors. aps.orgaps.orghpstar.ac.cn

Theoretical Prediction and Investigation of Photoinduced Topological Phases in BEDT-TTF Systems

Theoretical research has extensively explored the possibility of inducing and manipulating topological phases in BEDT-TTF systems using light. The primary candidate for these investigations is α-(BEDT-TTF)₂I₃, owing to its well-characterized Dirac band structure. semanticscholar.orgaps.org By applying the Floquet theorem to a photo-driven tight-binding model of the BEDT-TTF layer, it has been predicted that irradiation with circularly polarized light can open a gap at the Dirac points. semanticscholar.orgaps.orgarxiv.org This gap opening is a consequence of breaking the time-reversal symmetry of the system. jps.jparxiv.org

The resulting gapped state is not a trivial insulator but is predicted to be a Chern insulator, a topologically non-trivial phase of matter. semanticscholar.orgaps.org This photo-induced state is characterized by a non-zero Chern number, which is a topological invariant. The emergence of these photo-induced topological phases and their transitions has been theoretically mapped out in a phase diagram as a function of the light's amplitude and frequency. semanticscholar.orgaps.org This diagram reveals a rich landscape of possible phases, including Chern insulator, semimetal, and normal insulator phases. semanticscholar.orgaps.orgarxiv.org

Furthermore, more complex scenarios have been theoretically investigated. For instance, the use of elliptically polarized light is predicted to cause a novel type of topological phase transition. jps.jparxiv.org This transition involves the collision and subsequent collapse of the gapped Dirac points, which can drive the system from a topological semimetal phase to a normal insulator. jps.jparxiv.org The orientation of the elliptical axis of the light relative to the crystallographic axes is a crucial parameter in controlling this transition. arxiv.org These theoretical predictions suggest that the photo-induced Hall conductivity would be a sensitive experimental probe to detect these phase transitions. semanticscholar.orgaps.org

Emergence of Chern Insulator Phases in Optically Manipulated BEDT-TTF Compounds

The theoretical framework for photo-induced topological phases in BEDT-TTF compounds strongly suggests the emergence of Chern insulator phases under specific conditions. A Chern insulator is a two-dimensional topological insulator with a non-zero Chern number, which leads to the quantum anomalous Hall effect, characterized by quantized Hall conductivity in the absence of an external magnetic field. arxiv.org

In the context of α-(BEDT-TTF)₂I₃, the application of circularly polarized light is the key to inducing a Chern insulator phase. semanticscholar.orgaps.orgarxiv.org The mechanism involves the light breaking time-reversal symmetry and opening a topologically non-trivial band gap at the Dirac points. jps.jparxiv.org The system is then predicted to become a Chern insulator, with the specific value of the Chern number depending on the parameters of the light. aps.org

The phase diagram, calculated as a function of the light's amplitude and frequency, delineates the regions where the Chern insulator phase is expected to be stable. semanticscholar.orgaps.org This provides a theoretical roadmap for experimentally realizing and manipulating these phases. The transition into the Chern insulator phase is a topological phase transition, which can be probed by measuring the photo-induced Hall conductivity. semanticscholar.orgaps.org The predicted quantized value of the Hall conductivity would serve as a definitive signature of the Chern insulator state.

While the direct experimental realization of a photo-induced Chern insulator in BEDT-TTF is a subject of ongoing research, the theoretical predictions are robust and provide a compelling case for the optical manipulation of topological states in these organic materials. arxiv.orgaps.orgresearchgate.net

Calculation of Berry Curvature and Topological Invariants in BEDT-TTF Band Structures

The topological properties of the electronic bands in BEDT-TTF salts are mathematically described by topological invariants, which are calculated from the Berry curvature of the Bloch bands. princeton.eduuni-muenchen.deubc.ca The Berry curvature is a geometric property of the band structure that acts as a momentum-space magnetic field. arxiv.orgiisc.ac.in

For the predicted photo-induced Chern insulator phase in α-(BEDT-TTF)₂I₃, the relevant topological invariant is the Chern number. The Chern number is obtained by integrating the Berry curvature of a given band over the entire Brillouin zone. arxiv.orgubc.ca A non-zero integer value of the Chern number signifies a topologically non-trivial band and is directly related to the quantized Hall conductivity. arxiv.org

Theoretical studies of photo-driven α-(BEDT-TTF)₂I₃ have included the calculation of the Berry curvature for the different induced phases. aps.org For the photo-induced Chern insulator phase, the Berry curvature is found to be concentrated around the original locations of the Dirac points in the momentum space. aps.org The integral of this Berry curvature yields a non-zero integer Chern number, confirming the topological nature of the gapped state. aps.org In contrast, for the photo-induced normal insulator phase, the integral of the Berry curvature over the Brillouin zone is zero, resulting in a Chern number of zero, as expected for a topologically trivial state. aps.org

The calculation of these topological invariants is crucial for characterizing the different topological phases and understanding the transitions between them. The Berry curvature and the associated Chern number provide a direct link between the geometric properties of the electronic wavefunctions and the macroscopic transport properties, such as the Hall conductivity. uni-muenchen.deubc.ca

Advanced Computational Approaches and Future Research Directions in Bedt Ttf Science

Advanced Theoretical Modeling for BEDT-TTF Materials (beyond basic DFT/Hubbard)

While Density Functional Theory (DFT) and basic Hubbard models have been instrumental in providing a foundational understanding of BEDT-TTF systems, their limitations in treating strong electronic correlations have necessitated the adoption of more powerful theoretical frameworks.

Dynamical Mean-Field Theory (DMFT) has emerged as a powerful tool for investigating strongly correlated electron systems, such as BEDT-TTF salts. cond-mat.deaps.org Unlike static mean-field theories, DMFT accounts for local quantum fluctuations, offering a more accurate description of phenomena like the Mott metal-insulator transition. cond-mat.deaps.orgarxiv.org

In the context of layered organic conductors, cellular DMFT (CDMFT) applied to a frustrated Hubbard model has successfully captured the emergence of a d-wave superconducting phase in proximity to an antiferromagnetic insulator or a nonmagnetic Mott insulator (spin liquid). usherbrooke.ca This theoretical framework provides significant insights into the mechanism of d-wave superconductivity in materials like κ-(BEDT-TTF)₂Cu₂ (CN)₃. usherbrooke.ca The phase diagram derived from these calculations, which considers the interplay of frustration and electron correlation, aligns well with experimental observations in the κ-ET₂X family of organic conductors. usherbrooke.ca

A key aspect of DMFT is its ability to handle the dual particle- and wave-like nature of electrons near a Mott transition, a regime where traditional band theory fails. aps.org By mapping the lattice problem onto a quantum impurity model that can be solved with high accuracy, DMFT provides a non-perturbative approach to understanding the electronic dynamics across different phases. aps.org

The Renormalization Group (RG) method provides a systematic way to study the behavior of a system at different energy scales, making it particularly suitable for investigating emergent phenomena like superconductivity and magnetism in correlated electron systems. arxiv.orgmpg.deaps.org The functional renormalization group (fRG) is a powerful variant of this technique that allows for an unbiased analysis of competing ordering tendencies. arxiv.orgaps.org

While direct applications of fRG to BEDT-TTF are still emerging, the methodology has been successfully applied to other strongly correlated systems, providing a blueprint for its use in understanding organic conductors. aps.orgaps.org The fRG approach can, for instance, elucidate the pairing mechanism in unconventional superconductors by analyzing the flow of the effective two-particle interaction as the energy scale is lowered. aps.org This can help to distinguish between different pairing symmetries (e.g., s-wave, p-wave, d-wave) and identify the microscopic interactions responsible for the superconducting instability.

For instance, in studies of other materials, fRG has shown how repulsive Coulomb interactions can lead to unconventional superconductivity by taking advantage of the momentum-space structure of the interactions. aps.org Given the complex Fermi surfaces and anisotropic interactions in BEDT-TTF salts, fRG is a promising avenue for future research to unravel the intricate interplay of charge, spin, and pairing fluctuations.

Floquet theory offers a theoretical framework for understanding the behavior of quantum systems subjected to a periodic driving force, such as an intense laser field. iphy.ac.cn This approach has opened up exciting possibilities for "Floquet engineering," where the properties of a material can be dynamically manipulated to induce novel phases of matter that are not accessible in equilibrium. iphy.ac.cnaps.org

A notable theoretical study has explored the application of Floquet theory to the organic salt α-(BEDT-TTF)₂I₃, which is known to host a pair of inclined Dirac cones in its band structure under pressure. jps.jparxiv.org The calculations reveal that irradiating the material with elliptically polarized light can open a gap at the Dirac points, transforming the system into a Floquet Chern insulator. jps.jparxiv.org This photo-induced non-equilibrium steady state is characterized by a quantized topological number and the presence of conducting chiral edge states. jps.jp

The theoretical phase diagram for α-(BEDT-TTF)₂I₃ under illumination is rich, featuring transitions between Floquet Chern insulator, Floquet semimetal, and Floquet normal insulator phases as a function of the light's amplitude, frequency, and ellipticity. jps.jparxiv.org This work highlights the potential for using light to control and create topological states in BEDT-TTF-based materials, paving the way for the development of novel optoelectronic and spintronic devices. jps.jptsukuba.ac.jpumd.edu

Application of Machine Learning Techniques in BEDT-TTF Materials Discovery and Property Prediction

The vast chemical space of potential BEDT-TTF-based materials, arising from the myriad combinations of anions, crystal packing motifs, and chemical modifications, presents a significant challenge for traditional materials discovery. Machine learning (ML) is emerging as a powerful tool to accelerate this process by predicting material properties and identifying promising new compounds.

While the application of ML specifically to BEDT-TTF is still in its early stages, successful applications in the broader field of materials science, including for superconductors and organic electronics, demonstrate its potential. imt.siresearchgate.netacs.orgarxiv.orgopenreview.net ML models can be trained on existing experimental and computational data to learn the complex relationships between a material's composition, structure, and its electronic and magnetic properties. imt.siacs.orgopenreview.net

For example, ML models have been developed to predict the superconducting transition temperature (Tc) of various materials based on their chemical and structural features. imt.siresearchgate.netacs.org Such models, once trained, can be used to rapidly screen large databases of candidate BEDT-TTF salts to identify those with the highest predicted Tc, thereby guiding synthetic efforts.

The general workflow for applying ML to materials discovery involves several key steps:

Data Curation: Assembling a comprehensive dataset of known BEDT-TTF salts with their measured properties.

Feature Engineering: Representing the materials in a way that is understandable to the ML algorithm, for instance, by using descriptors based on the constituent elements, molecular structure, and crystal packing.

Model Training: Using a portion of the dataset to train an ML model (e.g., a neural network, support vector machine, or random forest) to recognize the patterns connecting the features to the target properties.

Model Validation: Testing the trained model on a separate portion of the dataset to evaluate its predictive accuracy.

Prediction and Discovery: Employing the validated model to predict the properties of new, hypothetical BEDT-TTF compounds.

Design Principles for Multifunctional BEDT-TTF Based Materials with Coupled Properties

The development of multifunctional materials, where two or more physical properties are coupled, is a major goal in materials science. BEDT-TTF salts are excellent platforms for realizing such materials due to the rich interplay between their conducting and magnetic properties. The design of these materials relies on a deep understanding of the structure-property relationships that govern their behavior.

A key design principle is the concept of chemical pressure , where the electronic properties of the BEDT-TTF layers are tuned by modifying the size and shape of the counter-anions. aps.orgmdpi.com Smaller anions generally lead to a more compact packing of the BEDT-TTF molecules, which increases the intermolecular orbital overlap and bandwidth, thereby favoring a metallic state. Conversely, larger anions increase the intermolecular distances, enhancing the effects of electron correlation and potentially leading to insulating or superconducting ground states. aps.org

Another important strategy is the incorporation of magnetic anions to introduce a magnetic moment into the material. This can lead to a coupling between the itinerant electrons in the BEDT-TTF layers and the localized magnetic moments of the anions, resulting in novel phenomena such as field-induced superconductivity and magnetic-field-tuned metal-insulator transitions.

The introduction of chirality into the donor molecule or the anion is a more recent design principle that can lead to non-centrosymmetric crystal structures. This can have a profound effect on the electronic and magnetic properties, and opens up the possibility of observing phenomena such as the electrical magnetochiral anisotropy.

Finally, the use of hydrogen bonding and other specific intermolecular interactions can provide a powerful tool for controlling the crystal packing of BEDT-TTF molecules. By designing molecules with functional groups capable of forming hydrogen bonds, it is possible to create novel packing motifs with desired electronic properties.

Exploration of Novel Anion Architectures and Their Impact on BEDT-TTF Electronic and Magnetic Properties

Polymeric anions can form extended networks that template the packing of the BEDT-TTF molecules in unique ways. For example, the use of polymeric copper cyanide anions has led to the discovery of new superconductors. The structure of the polymeric anion can influence the dimensionality of the electronic system, leading to quasi-one-dimensional or two-dimensional behavior.

Mixed-anion systems , where two or more different anions are incorporated into the crystal structure, offer another avenue for fine-tuning the properties of BEDT-TTF salts. The ratio of the different anions can be varied to systematically control the lattice parameters and the electronic band filling, providing a high degree of control over the material's properties.

The use of chiral anions can induce the formation of chiral crystal structures, even when the BEDT-TTF molecule itself is achiral. This can lead to materials with interesting optical and magnetoelectric properties. For instance, the spontaneous resolution of a racemic mixture of chiral anions during crystallization can lead to the formation of enantiopure crystals with distinct properties. arxiv.org

The table below summarizes the impact of different novel anion architectures on the properties of BEDT-TTF salts.

Anion ArchitectureExample Anion(s)Key Structural FeatureImpact on BEDT-TTF Properties
Polymeric Anions [Cu₂(CN)₃]⁻, [BiI₄]⁻Extended 1D or 2D anionic networksInduces novel packing motifs of BEDT-TTF; can lead to superconductivity or semiconducting behavior.
Mixed Anions (TaF₆)₁₋ₓ/(PF₆)ₓStatistical distribution of different anions in the latticeAllows for fine-tuning of lattice parameters and electronic properties through compositional control.
Chiral Anions Tris(oxalato)metallates with chiral guestsInduces non-centrosymmetric crystal structuresCan lead to materials with magnetochiral anisotropy and other chiral-specific properties.
Large Organic Anions Polycyano anionsLarge and complex shapesCan create unique packing arrangements and influence the dimensionality of the electronic system.

Remaining Challenges and Future Perspectives in BEDT-TTF Research

The field of bis(methylenedithio)tetrathiafulvalene (BEDT-TTF) based organic conductors continues to be a fertile ground for fundamental physics and materials science. Despite decades of intensive research, several profound challenges remain, while new computational and experimental capabilities open exciting avenues for future exploration.

Remaining Challenges

A primary set of challenges revolves around achieving a complete theoretical understanding of the complex electronic phenomena observed in BEDT-TTF salts. These materials exist at the frontier of condensed matter physics, where the interplay of multiple, nearly-degenerate ground states complicates predictive models.

Unraveling the Superconducting Pairing Mechanism: The precise nature of the pairing mechanism in BEDT-TTF superconductors remains one of the most significant unresolved issues. Unlike conventional superconductors, a simple electron-phonon interaction is insufficient to explain the observed phenomena. A vigorous debate continues between proponents of spin-fluctuation-mediated pairing, particularly in proximity to antiferromagnetic phases, and those who argue for a mechanism rooted in charge fluctuations or a more complex interplay of both with phonons. For instance, in κ-(BEDT-TTF)₂X salts, the proximity of superconductivity to a Mott insulating state suggests that magnetic fluctuations are crucial. However, direct calculations have struggled to conclusively demonstrate that these fluctuations alone drive superconductivity. This ambiguity highlights the challenge of accurately modeling the many-body interactions that govern electron pairing in these strongly correlated systems.

Understanding Strong Electron Correlations: BEDT-TTF salts are archetypal strongly correlated electron systems. The on-site Coulomb repulsion (Hubbard U) is comparable in energy to the bandwidth, leading to physics that deviates significantly from standard Fermi liquid theory. A key challenge is the accurate theoretical description of this correlated state. For example, the ground state of κ-(BEDT-TTF)₂Cu₂(CN)₃ has been a prime candidate for a quantum spin liquid (QSL), an exotic state of matter with no long-range magnetic order even at zero temperature. However, recent experiments have detected the opening of a small spin gap at low temperatures, challenging the initial picture of a gapless QSL and suggesting a possible valence bond solid (VBS) ground state. Fully understanding the nature of these low-lying excitations and the true ground state remains an open and controversial question.

Interplay of Competing Ground States: The phase diagrams of BEDT-TTF salts are remarkably rich, featuring a delicate competition between multiple electronic phases, including superconductivity, charge order, antiferromagnetism, and quantum spin liquids. Subtle changes in pressure, temperature, or the chemical identity of the anion can tip the balance from one state to another. For example, in θ-(BEDT-TTF)₂X salts, superconductivity emerges near a charge-ordered insulating phase. The central challenge is to develop a unified theoretical framework that can account for this complex competition and predict how the system will evolve under different conditions. The intricate relationship between charge ordering and superconductivity is particularly crucial, with open questions as to whether charge fluctuations actively mediate superconducting pairing or simply compete with it.

Predictive Power of Computational Models: While computational methods like Density Functional Theory (DFT) have been invaluable, their predictive power for BEDT-TTF salts is often limited. Standard DFT functionals struggle to capture the full extent of strong electron-electron correlations. Calculations of the Hubbard U parameter for isolated BEDT-TTF molecules show it to be largely independent of molecular geometry, suggesting that the observed pressure dependence in phase diagrams arises from changes in intermolecular interactions (hopping integrals) rather than on-site repulsion. Accurately predicting the crystal structure and the resulting electronic properties of new salts a priori remains a formidable task. Furthermore, sample-to-sample variations and the role of intrinsic disorder can significantly influence experimental measurements, posing a challenge for both theoretical modeling and experimental reproducibility.

Table 1: Competing Electronic Ground States in Selected BEDT-TTF Salts
CompoundElectronic Ground StateCharacteristic TemperatureKey Feature
κ-(BEDT-TTF)₂Cu[N(CN)₂]BrSuperconductorTc ≈ 11.6 KProximity to a Mott insulating state.
κ-(BEDT-TTF)₂Cu₂(CN)₃Quantum Spin Liquid / Valence Bond SolidT* ≈ 6 KFrustrated triangular lattice; debate over spin gap.
α-(BEDT-TTF)₂I₃Charge-Ordered InsulatorTCO ≈ 135 KUndergoes metal-insulator transition.
β″-(BEDT-TTF)₄[(H₃O)Ga(C₂O₄)₃]·PhNO₂Superconductor / Charge OrderTc ≈ 7 K, TCO ≈ 8.5 KNear-coincidence of superconducting and charge-ordering transitions.

Future Perspectives

Future research in BEDT-TTF science is poised to leverage advances in computational power and novel theoretical frameworks to tackle these long-standing challenges and explore new frontiers.

Advanced Computational Methods: The limitations of standard DFT are driving the field toward more sophisticated computational approaches. The integration of techniques like Dynamical Mean-Field Theory (DMFT) with DFT (DFT+DMFT) offers a more robust way to treat strong local correlations. The use of advanced quantum chemistry methods and many-body perturbation theory will be crucial for accurately calculating the parameters of effective Hamiltonians, such as the extended Hubbard model. Furthermore, the rise of machine learning and artificial intelligence presents an opportunity to accelerate materials discovery by building models that can predict the properties of novel BEDT-TTF salts based on existing data, potentially guiding synthetic efforts.

Rational Design of New Materials: A major future direction is the move from serendipitous discovery to the rational design of new BEDT-TTF-based materials with tailored functionalities. By combining computational predictions with synthetic chemistry, researchers aim to precisely control the crystal packing and electronic structure. This could be achieved by exploring novel, structurally complex anions or by chemically modifying the BEDT-TTF donor molecule itself. The goal is not only to increase superconducting transition temperatures but also to design materials that stabilize other exotic states, such as robust quantum spin liquids or topological phases.

Exploration of Nonequilibrium Phenomena: The study of BEDT-TTF systems far from equilibrium is a rapidly emerging frontier. Using ultrafast laser pulses, it is possible to momentarily alter the electronic state of a material, for instance, by melting a charge-ordered state. Probing the subsequent dynamics on femtosecond timescales can provide profound insights into the interactions between different electronic orders. These techniques could reveal the transient emergence of "hidden" states not accessible in equilibrium, including metastable superconducting phases, offering a dynamic perspective on the interplay of competing ground states.

Table 2: Computational Approaches in BEDT-TTF Research
MethodApplication in BEDT-TTF SciencePrimary Limitation / Challenge
Density Functional Theory (DFT)Calculation of band structures, Fermi surfaces, and hopping parameters.Inaccurately describes strong electron correlations inherent in these systems.
Extended Hubbard ModelTheoretical modeling of the interplay between on-site and inter-site Coulomb repulsion.Difficult to parameterize from first principles; often requires empirical inputs.
Random Phase Approximation (RPA)Studying charge and spin susceptibilities to predict ordering instabilities.A mean-field approach that may not fully capture fluctuation effects.
DFT + Dynamical Mean-Field Theory (DMFT)Advanced modeling to incorporate local dynamic electron correlations.Computationally very demanding; application to complex BEDT-TTF unit cells is challenging.
Machine Learning (ML) / AIHigh-throughput screening and inverse design of new materials with desired properties.Requires large, high-quality datasets for training, which are currently limited.

Q & A

Q. What are the optimal synthetic routes for Bis(methylenedithio)tetrathiafulvalene (BMDT-TTF), and how do reaction conditions influence purity and yield?

BMDT-TTF synthesis typically involves cross-coupling reactions of dithiolate precursors with tetrathiafulvalene (TTF) derivatives. Key steps include:

  • Electrochemical crystallization for single-crystal growth, as demonstrated for analogous BEDT-TTF salts .
  • Oxidative coupling using iodine or other oxidizing agents to form the π-conjugated backbone .
  • Solvent selection : Polar solvents (e.g., THF, acetonitrile) enhance solubility of intermediates, while non-polar solvents favor crystallization.
  • Purity control : Column chromatography (silica gel) and recrystallization (toluene/ethanol mixtures) are critical to remove sulfur byproducts .
    Yield optimization (typically 40–60%) requires strict temperature control (0–5°C during coupling) to prevent side reactions .

Q. Which spectroscopic and structural characterization methods are most effective for confirming BMDT-TTF’s molecular geometry?

  • Single-crystal X-ray diffraction : Resolves bond lengths (C–S: ~1.76 Å) and dihedral angles between dithiolene and TTF cores .
  • UV-Vis-NIR spectroscopy : Identifies charge-transfer transitions (λmax ~450 nm for neutral TTF; shifts upon oxidation) .
  • Cyclic voltammetry : Two reversible oxidation peaks (E1/2 ~0.3 V and 0.7 V vs. Ag/Ag<sup>+</sup>) confirm its π-donor strength .
  • EPR spectroscopy : Detects radical species in oxidized states (g-factor ~2.005) .

Advanced Research Questions

Q. How do polymorphic forms of BMDT-TTF influence electronic properties, and how can they be selectively synthesized?

Polymorphs arise from variations in molecular packing (e.g., herringbone vs. layered structures):

  • β-phase : Achieved via slow electrocrystallization in chlorobenzene, yielding high conductivity (σ ~10<sup>2</sup> S/cm) due to 2D π-π stacking .
  • κ-phase : Formed under high-pressure conditions (1–3 GPa), enhances superconducting transitions (Tc up to 2.8 K in BEDT-TTF analogs) .
  • Control strategies : Additives (e.g., 1,2-dichloroethane) template specific packing motifs .

Q. What methodologies resolve contradictions in reported charge-transfer efficiencies of BMDT-TTF-based donor-acceptor complexes?

Discrepancies in charge-transfer (CT) efficiency often stem from:

  • Counterion effects : Larger anions (e.g., PF6<sup>−</sup> vs. ClO4<sup>−</sup>) distort TTF···acceptor distances, altering CT band intensities .
  • Ambient vs. inert conditions : Oxygen exposure during film deposition oxidizes TTF cores, reducing CT efficiency by 20–30% .
  • Mitigation : Use ultrahigh-vacuum (UHV) deposition and in-situ XPS to monitor oxidation states .

Q. How can DFT calculations guide the design of BMDT-TTF derivatives for tailored HOMO-LUMO gaps?

  • HOMO localization : BMDT-TTF’s HOMO (−4.8 eV) resides on the methylenedithio groups; substituting sulfur with selenium lowers HOMO by 0.3 eV .
  • Bandgap tuning : Introducing electron-withdrawing groups (e.g., –CN) on the TTF core increases LUMO energy, narrowing gaps by 0.5–1.0 eV .
  • Validation : Compare computed IR spectra (B3LYP/6-31G*) with experimental data to refine models .

Data Contradiction Analysis

Q. Why do some studies report metallic conductivity in BMDT-TTF salts while others observe insulating behavior?

Critical factors include:

  • Doping levels : Stoichiometric deviations (e.g., BMDT-TTF2X vs. BMDT-TTFX) alter band filling. Excess anions (>5%) localize charges, inducing insulating states .
  • Crystal defects : Edge dislocations in thin films (>10<sup>4</sup> cm<sup>−2</sup>) disrupt π-orbital overlap, reducing mobility .
  • Resolution : Use synchrotron XRD to quantify defect densities and STM to map surface conductivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.